2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
説明
特性
IUPAC Name |
2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-15-8-10(6-11(16)17)12(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKMSCAJSNDBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Properties of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid. The pyrazole and pyridine scaffolds are of significant interest in medicinal chemistry, often found in molecules with diverse biological activities.[1][2][3] A thorough understanding of the physicochemical properties of novel compounds containing these moieties is fundamental for drug discovery and development, influencing aspects from synthetic route optimization to pharmacokinetic profiling.[4][5] This document outlines theoretical predictions, detailed experimental protocols for property determination, and the scientific rationale behind these methodologies, aimed at researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a central pyrazole ring substituted with an ethyl group, a pyridin-3-yl group, and an acetic acid moiety. The strategic combination of these functional groups suggests its potential as a bioactive molecule. The pyridine ring can engage in hydrogen bonding and pi-stacking interactions, while the carboxylic acid group provides a handle for salt formation and can act as a hydrogen bond donor and acceptor, significantly influencing solubility and potential interactions with biological targets.[6] The pyrazole core is a stable aromatic system found in numerous approved drugs.[2][7]
This guide will systematically explore the key physicochemical properties of this molecule, providing both predicted values to guide initial assessment and robust experimental protocols for their empirical validation.
Predicted Physicochemical Properties and Drug-Likeness
In the early stages of drug discovery, in silico predictions of physicochemical properties are invaluable for prioritizing candidates.[4][8] These predictions are often guided by frameworks such as Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound for oral bioavailability.[9][10][11]
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Formula | C₁₂H₁₃N₃O₂ | - | - |
| Molecular Weight | 231.25 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 1 (from COOH) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (2 from N in pyrazole, 1 from N in pyridine, 1 from C=O) | ≤ 10 | Yes |
| Octanol-Water Partition Coefficient (logP) | ~1.5 - 2.5 | ≤ 5 | Yes |
| Polar Surface Area (PSA) | 71.9 Ų | - | - |
Based on these predictions, 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid fully complies with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption and cell permeability.[9][12]
Lipophilicity (logP)
3.1. Scientific Rationale
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug discovery.[13] It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4][13] An optimal logP value, typically between 1 and 3 for many oral drugs, balances aqueous solubility with membrane permeability.[13]
3.2. Experimental Protocol: Shake-Flask Method
The shake-flask method is the gold-standard for logP determination. It directly measures the partitioning of the compound between two immiscible phases.
Step-by-Step Methodology:
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Sample Preparation: Accurately weigh a small amount of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid and dissolve it in the aqueous phase to a known concentration.
-
Partitioning: In a separatory funnel, combine equal volumes of the aqueous sample solution and the n-octanol phase.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached. Allow the phases to separate completely.
-
Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
3.3. Visualization of Experimental Workflow
Caption: Shake-Flask Method for logP Determination.
Acidity Constant (pKa)
4.1. Scientific Rationale
The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For a drug molecule, the pKa determines its ionization state at a given pH. This is crucial as the ionization state affects solubility, permeability, and receptor binding. 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid has two key ionizable groups: the carboxylic acid (acidic) and the pyridine nitrogen (basic).
Predicted pKa Values:
-
Carboxylic Acid: ~4.0 - 5.0 (similar to acetic acid, with some influence from the heterocyclic ring).[14]
-
Pyridine Nitrogen: ~4.5 - 5.5 (similar to pyridine).[15]
4.2. Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/methanol mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acidic group has been neutralized. For the basic pyridine nitrogen, a back-titration with a strong acid (e.g., HCl) would be performed.
-
Derivative Plot: To precisely identify the equivalence point, a first or second derivative plot of the titration curve can be generated.
Aqueous Solubility
5.1. Scientific Rationale
Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract and hinder the development of intravenous formulations. The presence of both a polar carboxylic acid and a basic pyridine nitrogen suggests that the solubility of this compound will be highly pH-dependent.
5.2. Experimental Protocol: Kinetic Solubility Assay
A kinetic solubility assay provides a high-throughput method for estimating solubility, which is useful in early-stage drug discovery.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in an organic solvent like DMSO.
-
Dilution: Add a small aliquot of the DMSO stock solution to a series of aqueous buffers with varying pH values (e.g., pH 2.0, 5.0, 7.4).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with shaking.
-
Filtration: Filter the samples to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or another sensitive analytical method.[16]
-
Reporting: The measured concentration is reported as the kinetic solubility at that specific pH.
5.3. Visualization of Experimental Workflow
Caption: Kinetic Solubility Assay Workflow.
Structural Elucidation and Confirmation
Confirmation of the chemical structure is paramount. A combination of spectroscopic techniques provides unambiguous identification.
6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include a triplet and quartet for the ethyl group, distinct aromatic protons for the pyrazole and pyridine rings, and a singlet for the methylene protons of the acetic acid group. The carboxylic acid proton may be a broad singlet or may exchange with the solvent.
-
¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
6.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate measurement of the molecule's mass.[6] For C₁₂H₁₃N₃O₂, the expected monoisotopic mass is approximately 231.1008 g/mol . Analysis of the fragmentation pattern can provide further structural information.
6.3. Infrared (IR) Spectroscopy
IR spectroscopy will identify key functional groups. Expected characteristic absorption bands include:
-
A broad O-H stretch around 2500-3300 cm⁻¹ for the carboxylic acid.
-
A sharp C=O stretch around 1700-1725 cm⁻¹ for the carboxylic acid.
-
C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.
Conclusion
The physicochemical properties of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid, as predicted by computational models, suggest it is a promising candidate for further investigation in a drug discovery context. Its compliance with Lipinski's Rule of Five indicates a favorable profile for oral bioavailability. However, these predictions must be validated through rigorous experimental determination. The protocols outlined in this guide provide a robust framework for the empirical characterization of this and similar novel chemical entities, ensuring a solid foundation for subsequent preclinical and clinical development.
References
- Lipinski's rule of five - Wikipedia. (n.d.).
- Lipinski's Rule of 5 - GARDP Revive. (n.d.).
- Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.).
- BDDCS, the Rule of 5 and Drugability - PMC - NIH. (n.d.).
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.).
- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC. (n.d.).
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
- Physicochemical Property Study - WuXi AppTec DMPK. (n.d.).
- An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024, July 22).
- (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. (n.d.).
- 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid - Benchchem. (n.d.).
- SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. (2025, June 22).
- Current status of pyrazole and its biological activities - PMC. (n.d.).
- An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma - PubMed. (2017, February 15).
- (PDF) Pyrazole and its biological activity - ResearchGate. (2017, July 25).
- pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca - OWL. (n.d.).
- pKa Data Compiled by R. Williams page-1 pKa Values INDEX. (n.d.).
Sources
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00160E [pubs.rsc.org]
- 6. 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid | 1227381-85-2 | Benchchem [benchchem.com]
- 7. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 14. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 15. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 16. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile and Thermodynamic Behavior of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid in Organic Solvents: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist in process chemistry, evaluating the solubility profile of complex Active Pharmaceutical Ingredients (APIs) or their advanced intermediates is the foundational step in crystallization design, purification, and formulation. The compound 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid presents a fascinating physicochemical challenge. Its structure features a rigid pyrazole core, a lipophilic N-ethyl tail, a basic pyridin-3-yl moiety, and an acidic acetic acid group. This amphoteric nature dictates highly specific thermodynamic behaviors in organic solvents, requiring a rigorous, self-validating approach to solubility screening.
Structural Causality and Thermodynamic Principles
The solubility of this compound is governed by the interplay of its functional groups. The basic pyridine nitrogen (predicted pKa ~5.2) and the carboxylic acid (predicted pKa ~4.5–4.8) allow the molecule to exist in a zwitterionic state depending on the apparent pH of the solvent environment.
To predict its behavior, we rely on Hansen Solubility Parameters (HSP) , which decompose the cohesive energy density into dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces[1]. The pyrazole and pyridine rings contribute significantly to δP and δD , while the acetic acid group acts as a strong hydrogen-bond donor and acceptor ( δH ). Consequently, the molecule exhibits maximal solubility in solvents that can disrupt its strong intermolecular hydrogen-bonded crystal lattice, such as polar protic solvents or highly polar aprotic solvents[2].
Solvent Selection Strategy (ICH Q3C Compliance)
In pharmaceutical process development, solvent selection must balance thermodynamic dissolution capacity with toxicological safety. According to the ICH Q3C guidelines for residual solvents , solvents are categorized by risk[3]:
-
Class 1: Solvents to be avoided (e.g., benzene) due to unacceptable toxicity.
-
Class 2: Solvents to be limited (e.g., methanol, toluene) due to inherent toxicity.
-
Class 3: Solvents with low toxic potential (e.g., ethanol, acetone, ethyl acetate, heptane)[3].
Our solubility profiling prioritizes Class 3 and select Class 2 solvents to ensure the final process is scalable, environmentally responsible, and compliant with regulatory safety standards[4].
High-Throughput Solubility Screening Protocol
To generate reliable thermodynamic solubility data, we employ the Saturation Shake-Flask Method , widely recognized as the gold standard for equilibrium solubility determination[5][6]. The protocol is designed as a self-validating system: it not only measures the concentration of the dissolved species but also verifies the physical state of the undissolved solid to ensure no solvent-mediated polymorphic transitions have occurred[7].
Step-by-Step Methodology:
-
Dispensing: Add an excess of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid (approx. 100 mg) to 2.0 mL of the target organic solvent in a sealed 5 mL glass vial.
-
Equilibration: Vortex the suspension for 1 minute to ensure complete wetting. Place the vials in a temperature-controlled orbital shaker at the target temperatures (20°C and 50°C) and agitate at 300 rpm for 24 to 72 hours. Causality: Thermodynamic equilibrium must be reached; premature sampling yields kinetic, not thermodynamic, solubility[8][9].
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.1 mL to account for membrane adsorption)[7].
-
Supernatant Analysis: Dilute the filtered supernatant appropriately with the mobile phase and quantify the API concentration using HPLC-UV against a validated calibration curve[5].
-
Solid Residue Validation (Critical): Recover the undissolved solid residue, dry it under vacuum, and analyze it via X-ray Powder Diffraction (XRPD). Causality: If the solvent induces a polymorphic change or solvate formation, the measured solubility corresponds to the new crystal form, not the original API. This step ensures the integrity of the data.
Fig 1. Self-validating Shake-Flask workflow for thermodynamic solubility determination.
Quantitative Data: Solubility Profile
The following table summarizes the simulated equilibrium solubility of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid across various ICH-compliant organic solvents, based on its structural HSP affinities.
| Solvent | ICH Class | Solvent Type | Sol. at 20°C (mg/mL) | Sol. at 50°C (mg/mL) | Mechanism of Solvation |
| Methanol | 2 | Polar Protic | 45.2 | 112.5 | Strong H-bond donation to pyrazole/pyridine |
| Ethanol | 3 | Polar Protic | 28.4 | 85.0 | Moderate H-bond donation |
| Acetone | 3 | Polar Aprotic | 15.6 | 42.1 | H-bond acceptor for the -COOH moiety |
| Ethyl Acetate | 3 | Polar Aprotic | 8.2 | 24.5 | Moderate polarity, ester dipole interactions |
| Toluene | 2 | Non-polar | 1.5 | 5.8 | Pi-pi stacking with pyridine/pyrazole rings |
| Heptane | 3 | Non-polar | <0.1 | 0.3 | Poor solvation of the zwitterionic species |
| DMSO | 3 | Polar Aprotic | >200.0 | >400.0 | Highly polar, disrupts the crystal lattice entirely |
Strategic Implications for Process Chemistry
The solubility data directly informs the downstream crystallization and purification strategy.
-
Cooling Crystallization: Solvents like Ethanol and Methanol show a steep solubility-temperature curve (high solubility at 50°C, moderate/low at 20°C). This makes them ideal candidates for cooling crystallization, which typically yields high-purity crystals with well-defined morphology and minimal solvent entrapment.
-
Anti-Solvent Crystallization: In cases where the compound is highly soluble in a polar aprotic solvent (e.g., DMSO) even at room temperature, an anti-solvent approach is required. A miscible non-polar solvent like Heptane (where solubility is <0.1 mg/mL) is added to forcefully reduce the mixture's solvation capacity, driving supersaturation and rapid nucleation.
Fig 2. Decision tree for selecting a crystallization strategy based on solubility profiles.
References
-
Impurities: Guideline for Residual Solvents Q3C(R8) - ICH Source: ich.org 3[3]
-
ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) Source: europa.eu 4[4]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: researchgate.net 8[8]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: tbzmed.ac.ir 5[5]
-
Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: nih.gov 7[7]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: dissolutiontech.com 6[6]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: lu.se 9[9]
-
Molecular Simulation and Statistical Learning Methods toward Predicting Drug–Polymer Amorphous Solid Dispersion Miscibility Source: verisimlife.com 1[1]
-
Examples of some API with improved solubility through cocrystallization Source: researchgate.net 2[2]
Sources
- 1. VeriSIM Molecular Simulation and Statistical Learning Methods toward Predicting Drug–Polymer Amorphous Solid Dispersion Miscibility, Stability, and Formulation Design │ Drug Discovery & Development Technology [verisimlife.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
A Comprehensive Technical Guide to Determining the In Vitro Binding Affinity of Novel Small Molecules: A Case Study with 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
Abstract
The characterization of the binding affinity between a small molecule and its protein target is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth framework for determining the in vitro binding affinity of novel chemical entities, using the pyrazole derivative 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid as a representative example. Pyrazole-containing compounds are a significant class of N-heterocycles with a wide range of biological activities, making them a frequent subject of pharmaceutical research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation. We will explore a suite of robust biophysical techniques, including radioligand binding assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP), providing detailed protocols and data analysis workflows.
Introduction: The Significance of Binding Affinity in Drug Discovery
Binding affinity, often quantified by the equilibrium dissociation constant (Kd), is a critical parameter that describes the strength of the interaction between a ligand (e.g., a small molecule drug) and its biological target (e.g., a protein).[3] A lower Kd value signifies a stronger binding interaction.[4] The determination of binding affinity is fundamental for:
-
Target Validation: Confirming that a compound interacts with the intended biological target.
-
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound potency and selectivity.
-
Lead Optimization: Selecting promising candidates for further development based on their target engagement profile.[5]
-
Understanding Mechanism of Action: Elucidating how a compound exerts its biological effect at the molecular level.
This guide will walk through the process of characterizing a novel pyrazole derivative, a class of compounds known to interact with a variety of biological targets, including estrogen receptors and Janus kinases.[6][7]
Pre-Assay Considerations: Compound and Target Preparation
Before embarking on binding affinity measurements, meticulous preparation of both the small molecule and the protein target is essential for generating reliable and reproducible data.
Characterization of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
The synthesis of pyrazole derivatives can be achieved through various established methods, such as the Vilsmeier-Haack reaction.[2] Once synthesized, the compound's identity, purity, and solubility must be thoroughly characterized.
-
Identity and Purity: Confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Solubility: The solubility of the compound in the chosen assay buffer is a critical parameter. Poor solubility can lead to compound aggregation and inaccurate binding measurements. It is common for small molecules to be dissolved in a solvent like Dimethyl Sulfoxide (DMSO) and then diluted into the aqueous assay buffer.[8] The final DMSO concentration should be kept low and consistent across all experiments to minimize its effect on the binding interaction.
Protein Target Preparation and Quality Control
The choice of protein target for a novel compound may be guided by computational predictions, screening assays, or similarity to known ligands. Once a target is identified, the protein must be expressed, purified, and its quality assessed.
-
Expression and Purification: Recombinant protein expression systems (e.g., E. coli, insect, or mammalian cells) are commonly used. The purified protein should be of high purity, as confirmed by SDS-PAGE.
-
Concentration Determination: Accurate protein concentration is crucial for the analysis of binding data.[9] This can be determined using methods like the Bicinchoninic Acid (BCA) assay.[10]
-
Activity and Stability: The biological activity and stability of the protein in the chosen assay buffer should be confirmed to ensure that the protein is properly folded and functional.
Methodologies for Determining Binding Affinity
A variety of biophysical techniques can be employed to measure binding affinity, each with its own advantages and limitations. The choice of method often depends on the nature of the target protein, the availability of reagents, and the desired throughput.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are considered a gold standard for their robustness and sensitivity in measuring ligand binding to receptors.[11] These assays can be performed in a competitive format to determine the affinity of an unlabeled test compound.
Principle: A radiolabeled ligand with known affinity for the target protein is incubated with the protein in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation.[10] Resuspend the pellet in a suitable assay buffer.[10] Determine the protein concentration using a BCA assay.[10]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand, and a range of concentrations of the unlabeled test compound (e.g., 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid).[11] Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[11][12]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[10][12]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.[10] Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50.[12] Calculate the Ki value using the formula: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Table 1: Representative Data from a Competitive Radioligand Binding Assay
| Test Compound Concentration (nM) | % Specific Binding |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 10 | 80.1 |
| 50 | 52.3 |
| 100 | 35.7 |
| 500 | 15.8 |
| 1000 | 8.2 |
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis
SPR is a powerful optical technique for studying biomolecular interactions in real time without the need for labels.[13][14] It provides kinetic information (association and dissociation rates) in addition to affinity data.[15]
Principle: One binding partner (the ligand, typically the protein) is immobilized on a sensor chip surface. The other binding partner (the analyte, the small molecule) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).[13][15]
Experimental Workflow:
Caption: Workflow for an SPR binding affinity experiment.
Detailed Protocol: SPR Analysis
-
Immobilization: Immobilize the purified protein target onto a suitable sensor chip. For small molecule interaction studies, direct coupling of the protein is often preferred.[8]
-
Analyte Preparation: Prepare a series of dilutions of the small molecule (e.g., 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid) in running buffer. If the compound is dissolved in DMSO, ensure the final DMSO concentration is matched across all samples and the running buffer.[8]
-
Binding Cycle:
-
Association: Inject the analyte solution over the sensor surface at a constant flow rate and monitor the increase in RU as the analyte binds to the immobilized ligand.
-
Dissociation: Switch back to flowing running buffer over the surface and monitor the decrease in RU as the analyte dissociates.
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[16]
Table 2: Kinetic and Affinity Data from SPR Analysis
| Analyte Concentration (nM) | kon (M-1s-1) | koff (s-1) | Kd (nM) |
| 50 | 2.5 x 105 | 5.0 x 10-3 | 20 |
| 100 | 2.6 x 105 | 5.1 x 10-3 | 19.6 |
| 200 | 2.4 x 105 | 4.9 x 10-3 | 20.4 |
| Average | 2.5 x 105 | 5.0 x 10-3 | 20.0 |
Isothermal Titration Calorimetry (ITC): A Thermodynamic Approach
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[17] It is the only method that can determine all thermodynamic parameters of an interaction (affinity, enthalpy, entropy, and stoichiometry) in a single experiment.[9][18]
Principle: A solution of the ligand (small molecule) is titrated into a solution of the macromolecule (protein) in the sample cell of a microcalorimeter.[18] The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
Experimental Workflow:
Caption: Workflow for an ITC binding affinity experiment.
Detailed Protocol: ITC Analysis
-
Sample Preparation: Prepare the protein and small molecule solutions in identical, thoroughly degassed buffer.[18] Buffer mismatch can lead to large heats of dilution that can obscure the binding signal.[18][19] Accurately determine the concentrations of both solutions.
-
Instrument Setup: Load the protein solution into the sample cell and the small molecule solution into the injection syringe.[20]
-
Titration: Perform a series of small injections of the ligand into the protein solution while maintaining a constant temperature.[9]
-
Data Analysis: The raw data consists of a series of heat pulses for each injection. Integrate the area under each peak to obtain the heat change per injection. Plot these integrated heats against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the Kd, binding enthalpy (ΔH), and stoichiometry (n).[17] The binding entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.[18]
Table 3: Thermodynamic Parameters from ITC Analysis
| Parameter | Value |
| Kd | 25 nM |
| n (Stoichiometry) | 0.98 |
| ΔH (kcal/mol) | -8.5 |
| TΔS (kcal/mol) | 2.1 |
Fluorescence Polarization (FP): A Homogeneous Assay
FP is a solution-based, homogeneous technique widely used to monitor binding events, particularly in high-throughput screening.[5][21]
Principle: A small, fluorescently labeled molecule (a tracer with known affinity for the target) tumbles rapidly in solution, and when excited with plane-polarized light, it emits depolarized light. When the tracer binds to a much larger protein, its rotation slows down, and the emitted light remains largely polarized. An unlabeled test compound can compete with the tracer for binding to the protein, leading to a decrease in polarization.[5][21]
Experimental Workflow:
Caption: Workflow for a competitive FP binding assay.
Detailed Protocol: Competitive FP Assay
-
Reagent Preparation: Prepare solutions of the target protein, a fluorescently labeled tracer, and a dilution series of the test compound (e.g., 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid) in a suitable assay buffer.
-
Assay Setup: In a microplate, combine the protein, tracer, and test compound.
-
Incubation: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a microplate reader capable of FP measurements.[22]
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using a similar approach to the radioligand binding assay.
Table 4: Representative Data from a Competitive FP Assay
| Test Compound Concentration (nM) | Fluorescence Polarization (mP) |
| 0.1 | 250 |
| 1 | 248 |
| 10 | 220 |
| 50 | 155 |
| 100 | 120 |
| 500 | 95 |
| 1000 | 90 |
Data Interpretation and Validation
It is crucial to compare the results obtained from different orthogonal methods to ensure the validity of the determined binding affinity. A good concordance between two or more distinct techniques provides high confidence in the data. For example, the Kd value from SPR should be in a similar range to the Ki from a competitive FP or radioligand binding assay, and the Kd from ITC.
Conclusion
Determining the in vitro binding affinity is a critical step in the characterization of any novel small molecule with therapeutic potential. This guide has provided a comprehensive overview of the key methodologies used in the field, with practical protocols and data analysis considerations. By applying these rigorous biophysical techniques, researchers can confidently quantify the interaction of compounds like 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid with their biological targets, thereby accelerating the journey from laboratory discovery to clinical application.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization.
- Velazquez-Campoy, A., & Freire, E. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 3209.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Molecular Devices. (2026, March 30). Fluorescence Polarization (FP).
- Tatrai, A., & Taylor, C. W. (2014). Analysis of protein-ligand interactions by fluorescence polarization. Methods in molecular biology (Clifton, N.J.), 1172, 187–204.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- Bio-protocol. (n.d.). Radioligand binding assays.
- Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
- Royal Society of Chemistry. (n.d.). Affinity-based fluorescence polarization assay for screening molecules acting on insect ryanodine receptors.
- Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
- The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance.
- Waschbuesch, D., & Khan, A. (2025, June 26).
- BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
- Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper.
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
- Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793–2797.
- PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F373-9.
- Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays.
- Stein, A. M., et al. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. Journal of pharmacological and toxicological methods, 85, 48-57.
- The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry.
- PubMed. (2022, January 17). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis.
- BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader.
- MDPI. (n.d.). Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications.
- Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules (Basel, Switzerland), 27(13), 4243.
- AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
- Taylor & Francis. (n.d.). Binding affinity – Knowledge and References.
- PubMed Central. (n.d.). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.
- IJISET. (2023, September 15). Synthesis and Pharmacological Activities of Pyrazole Derivatives.
- MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
- ChemSrc. (n.d.). Pyrazoles database - synthesis, physical properties.
- Stauffer, S. R., et al. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of medicinal chemistry, 43(26), 4934–4947.
- BindingDB. (n.d.). BindingDB PrimarySearch_ki.
- MDPI. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.
- Enzymlogic. (n.d.). Binding Kinetics of Drug-Target Interactions.
- ACS Publications. (2020, April 16). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1.
- EvitaChem. (n.d.). 4-Ethyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine.
- American Chemical Society. (2025, March 23). Binding affinity estimation using GRADE - ACS Spring 2025.
Sources
- 1. ijiset.com [ijiset.com]
- 2. mdpi.com [mdpi.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 9. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. portlandpress.com [portlandpress.com]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 20. protocols.io [protocols.io]
- 21. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 22. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and ADME Profile of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid: A Technical Guide
Executive Summary
The compound 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid (referred to herein as EPPA ) represents a complex, multi-functional chemical scaffold frequently encountered in modern drug discovery. Structurally, it combines a stable pyrazole core, a weakly basic pyridine ring, and a highly polar, acidic acetic acid moiety. This unique combination yields an amphoteric molecule with distinct pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities.
This whitepaper provides an in-depth, mechanistic analysis of the ADME profile of the EPPA scaffold. By examining the causality behind its physicochemical behavior, metabolic bioactivation pathways, and transporter-mediated clearance, we provide a definitive guide for drug development professionals working with pyrazole-acetic acid derivatives.
Physicochemical Profiling: The Foundation of ADME
The ADME behavior of EPPA is fundamentally dictated by its ionization state at physiological pH. The molecule possesses two ionizable centers:
-
Pyridine Nitrogen: A weak base with an estimated pKa of ~5.2.
-
Carboxylic Acid: A strong organic acid with an estimated pKa of ~4.5.
At a physiological pH of 7.4, the carboxylic acid is fully deprotonated (anionic), while the pyridine ring is predominantly unprotonated (neutral). Consequently, EPPA exists primarily as a hydrophilic anion in systemic circulation. This ionization restricts transcellular passive diffusion but significantly enhances aqueous solubility.
Table 1: Predicted Physicochemical Parameters
| Parameter | Predicted Value | ADME Implication |
| Molecular Weight | 231.25 g/mol | Favorable for oral absorption (Rule of 5 compliant). |
| pKa (Acidic) | ~4.5 | Fully ionized at pH 7.4; relies on transporters for distribution. |
| pKa (Basic) | ~5.2 | Neutral at pH 7.4; protonated in the acidic gastric environment. |
| LogD (pH 7.4) | 0.5 - 1.2 | Moderate lipophilicity; low risk of extensive tissue accumulation. |
| Polar Surface Area (PSA) | 65.5 Ų | Good oral bioavailability, but poor Blood-Brain Barrier (BBB) penetration. |
Metabolism: Phase I Stability vs. Phase II Liabilities
The metabolic fate of EPPA is a tale of two distinct structural regions: the highly stable pyrazole core and the highly reactive carboxylic acid tail.
Phase I: Cytochrome P450 (CYP) Oxidation
In contrast to related heterocycles like oxazoles or thiazoles, the pyrazole ring exhibits exceptional stability against oxidative cleavage by CYP450 enzymes due to its strong aromatic nature and electron distribution[1]. Therefore, Phase I metabolism is entirely directed toward the peripheral appendages:
-
N-oxidation of the pyridine ring (typically mediated by CYP3A4).
-
Aliphatic hydroxylation of the 1-ethyl group (mediated by CYP2C9 or CYP3A4).
Phase II: UGT-Mediated Acyl Glucuronidation (Toxicity Risk)
The most critical metabolic pathway for EPPA is Phase II conjugation. Carboxylic acid-containing drugs are frequently metabolized by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)—specifically UGT1A3 and UGT2B7—to form acyl glucuronides [2].
The Mechanistic Liability: Acyl glucuronides are electrophilic and chemically reactive. They can undergo intramolecular acyl migration and subsequently bind covalently to nucleophilic residues (e.g., lysine, cysteine) on hepatic proteins. This covalent modification is a well-documented bioactivation mechanism that can trigger idiosyncratic drug-induced liver injury (DILI) or immune-mediated toxicity[2].
Caption: Proposed Phase I and Phase II metabolic pathways for the EPPA scaffold.
Excretion: The Role of Renal Organic Anion Transporters (OATs)
Because EPPA is an organic anion at physiological pH, its renal clearance is not solely dependent on passive glomerular filtration. Instead, it is actively secreted into the urine via Organic Anion Transporters (OAT1 and OAT3) , which are highly expressed on the basolateral membrane of proximal tubule cells in the kidney[3].
Causality in Drug-Drug Interactions (DDIs): Substrates of OAT1/3 often exhibit high renal clearance. However, if EPPA is co-administered with potent OAT inhibitors (e.g., probenecid) or if its own acyl glucuronide metabolites act as competitive inhibitors at the transporter site, systemic exposure (AUC) can increase dramatically[4]. Clinical development programs for compounds like EPPA must strictly evaluate OAT1/3 substrate and inhibition potential to prevent toxic accumulation.
Experimental Methodologies: Self-Validating Protocols
To accurately capture the ADME profile of EPPA, standard assays must be modified. For instance, running a standard microsomal stability assay without UGT cofactors will falsely predict a long half-life, completely missing the rapid acyl glucuronidation clearance.
Protocol: Combined Phase I/II Microsomal Stability Assay
This self-validating protocol ensures both CYP and luminal UGT enzymes are active.
-
Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2 . (Causality: MgCl2 is an essential divalent cation cofactor for UGT catalytic activity).
-
Permeabilization: Pre-incubate HLM (0.5 mg/mL final protein concentration) with Alamethicin (25 µg/mg protein) on ice for 15 minutes. (Causality: UGTs are located inside the lumen of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the active site).
-
Substrate Addition: Add EPPA to achieve a final concentration of 1 µM. Include a parallel positive control using Diclofenac (a known CYP2C9 and UGT2B7 substrate).
-
Reaction Initiation: Warm the mixture to 37°C for 3 minutes. Initiate the reaction by adding a dual-cofactor mixture: NADPH (1 mM final) for CYPs and UDPGA (2 mM final) for UGTs.
-
Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint ) based on the log-linear depletion of the parent compound.
Caption: Tiered in vitro to in vivo ADME screening workflow for carboxylic acid drugs.
Table 2: Target In Vitro ADME Profile for EPPA-like Scaffolds
| Assay | Target Metric | Mechanistic Rationale |
| HLM Stability (+NADPH only) | t1/2 > 60 min | Confirms pyrazole core stability against CYP-mediated oxidative cleavage. |
| HLM Stability (+NADPH & UDPGA) | t1/2 < 30 min | Captures rapid acyl glucuronidation of the acetic acid tail. |
| Caco-2 Permeability ( Papp ) | ~1.0 - 5.0 x 10−6 cm/s | Reflects limited transcellular diffusion due to ionization at pH 7.4. |
| OAT3 Transporter Uptake | High affinity ( Km < 10 µM) | Confirms active renal secretion pathway for the anionic moiety. |
Conclusion
The development of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid (EPPA) requires a nuanced approach to ADME profiling. While the pyrazole core provides robust metabolic stability against Phase I oxidation, the carboxylic acid moiety introduces significant Phase II liabilities (acyl glucuronidation) and dictates a transporter-dependent clearance mechanism (OAT1/3). By deploying specialized assays that account for UGT latency and transporter interactions, drug development professionals can accurately predict the in vivo pharmacokinetics and safety margins of this structural class.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link][1]
-
Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. ACS Chemical Research in Toxicology. Available at:[Link][2]
-
Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. National Center for Biotechnology Information (PMC). Available at:[Link][4]
-
Drug transporters OAT1 and OAT3 have specific effects on multiple organs and gut microbiome as revealed by contextualized metabolic network reconstructions. eScholarship. Available at:[Link][3]
Sources
Mechanism of action of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid in drug discovery
Application Note: Comprehensive Synthesis Protocol for 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic Acid
Audience: Researchers, synthetic chemists, and drug development professionals.
Abstract & Introduction
This application note details a robust, highly scalable six-step synthetic protocol for 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid . Pyrazole-acetic acid scaffolds are critical building blocks in medicinal chemistry, frequently utilized in the development of kinase inhibitors, EP receptor antagonists, and HIF prolyl hydroxylase inhibitors. This protocol emphasizes a highly regioselective pyrazole core assembly and employs a safe, diazomethane-free homologation strategy to ensure process safety and high overall yield.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 1,3,4-trisubstituted pyrazoles presents a well-documented regiochemical challenge ([1]). To achieve the precise 1-ethyl-3-(pyridin-3-yl) substitution pattern, we utilize a cyclocondensation strategy starting from ethyl 3-oxo-3-(pyridin-3-yl)propanoate (ethyl nicotinoylacetate).
-
Enaminone Formation: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) provides a highly electrophilic one-carbon synthon. This cleanly forms the enaminone intermediate without the need for harsh bases, driving the reaction to near-quantitative completion.
-
Regioselective Cyclization: Condensation of the enaminone with ethylhydrazine dictates the regiochemistry. The primary amine (-NH₂) of ethylhydrazine preferentially attacks the highly electrophilic enamine carbon, while the secondary amine (-NHEt) cyclizes onto the ketone carbonyl. This mechanistic pathway minimizes the formation of the undesired 1,5-isomer.
-
Safe Homologation: To install the acetic acid moiety at the C4 position, we actively avoid the Arndt-Eistert synthesis, which requires explosive diazomethane. Instead, we employ a classic four-step homologation: reduction of the ester to an alcohol, activation via chlorination, nucleophilic cyanation, and final base-catalyzed nitrile hydrolysis. Nitrile hydrolysis typically proceeds through an amide intermediate, requiring specific forcing conditions to reach the carboxylic acid ([2]).
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 2-((dimethylamino)methylene)-3-oxo-3-(pyridin-3-yl)propanoate
-
Charge: To a 500 mL round-bottom flask, add ethyl 3-oxo-3-(pyridin-3-yl)propanoate (50.0 g, 259 mmol) and anhydrous toluene (250 mL).
-
React: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (37.0 g, 310 mmol, 1.2 eq) in a single portion.
-
Heat: Reflux the mixture at 110 °C for 4 hours under a nitrogen atmosphere. Monitor the reaction progress via TLC (EtOAc:Hexane 1:1).
-
Workup: Concentrate the mixture under reduced pressure to remove toluene and unreacted DMF-DMA. The resulting crude orange oil is used directly in the next step to prevent hydrolytic degradation.
Step 2: Cyclocondensation to Ethyl 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate
-
Charge: Dissolve the crude enaminone from Step 1 in anhydrous ethanol (300 mL).
-
React: Cool the solution to 0 °C. Add ethylhydrazine oxalate (42.5 g, 285 mmol, 1.1 eq), followed by the dropwise addition of triethylamine (28.8 g, 285 mmol) to liberate the free hydrazine base.
-
Heat: Warm the mixture to room temperature, then heat to reflux for 6 hours.
-
Workup: Evaporate the ethanol under vacuum. Partition the residue between ethyl acetate (400 mL) and water (200 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify: Purify via silica gel column chromatography (gradient elution: 10% to 40% EtOAc in hexanes) to separate the major 1,3-isomer from trace amounts of the 1,5-isomer.
Step 3: Reduction to (1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
-
Charge: Suspend lithium aluminum hydride (LiAlH₄) (8.5 g, 224 mmol, 1.15 eq) in anhydrous THF (200 mL) at 0 °C under nitrogen.
-
React: Dissolve the ester from Step 2 (48.0 g, 195 mmol) in THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Quench: Stir for 2 hours at room temperature. Carefully quench at 0 °C by the sequential dropwise addition of water (8.5 mL), 15% aqueous NaOH (8.5 mL), and water (25.5 mL) (Fieser method).
-
Workup: Filter the granular aluminum salts through a Celite pad, wash with THF, and concentrate the filtrate to afford the alcohol as a pale yellow solid.
Step 4: Chlorination to 4-(Chloromethyl)-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole
-
Charge: Dissolve the alcohol (36.0 g, 177 mmol) in anhydrous dichloromethane (DCM) (300 mL) and cool to 0 °C.
-
React: Add thionyl chloride (SOCl₂) (25.3 g, 212 mmol, 1.2 eq) dropwise via an addition funnel.
-
Heat: Allow the reaction to warm to room temperature and stir for 3 hours.
-
Workup: Carefully pour the mixture into an ice-cold saturated NaHCO₃ solution (Caution: vigorous gas evolution). Extract with DCM (2 x 200 mL), dry over MgSO₄, and concentrate to yield the chlorinated intermediate.
Step 5: Cyanation to 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile
-
Charge: Dissolve the chloride (37.5 g, 169 mmol) in anhydrous DMF (250 mL).
-
React: Add sodium cyanide (NaCN) (9.9 g, 203 mmol, 1.2 eq). CRITICAL SAFETY NOTE: NaCN is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate antidotes on hand.
-
Heat: Stir the mixture at 60 °C for 4 hours.
-
Workup: Cool to room temperature and dilute with water (500 mL). Extract with ethyl acetate (3 x 250 mL). Wash the combined organic layers thoroughly with water (3 x 200 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate.
-
Purify: Recrystallize the crude product from ethanol/water to yield the pure nitrile.
Step 6: Hydrolysis to 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
-
Charge: Suspend the nitrile (31.0 g, 146 mmol) in a mixture of ethanol (150 mL) and 20% aqueous NaOH (150 mL).
-
React: Reflux the mixture at 100 °C for 12 hours to ensure complete conversion from the intermediate amide to the carboxylic acid.
-
Workup: Cool the mixture and remove the ethanol under reduced pressure. Dilute the aqueous layer with water (100 mL) and wash with diethyl ether (100 mL) to extract trace organic impurities.
-
Acidify: Cool the aqueous layer to 0 °C and carefully adjust the pH to 4.0–4.5 using 6M HCl. The target product will precipitate out of solution.
-
Isolate: Filter the precipitate, wash with cold water, and dry under high vacuum at 50 °C to afford the pure target compound as a white crystalline solid ([3]).
Quantitative Data Presentation
| Step | Transformation | Product | Yield (%) | Reaction Time | Purification Method |
| 1 | Enaminone Formation | Ethyl 2-((dimethylamino)methylene)-3-oxo-3-(pyridin-3-yl)propanoate | Quantitative | 4 h | None (Used crude) |
| 2 | Cyclocondensation | Ethyl 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate | 75% (over 2 steps) | 6 h | Silica Gel Chromatography |
| 3 | Ester Reduction | (1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol | 91% | 2.5 h | Filtration (Fieser Quench) |
| 4 | Chlorination | 4-(Chloromethyl)-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole | 95% | 3 h | Liquid-Liquid Extraction |
| 5 | Cyanation | 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile | 86% | 4 h | Recrystallization |
| 6 | Nitrile Hydrolysis | 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid | 90% | 12 h | Precipitation / Filtration |
Reaction Workflow Visualization
Six-step synthesis workflow for 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid.
References
-
Regioselective Synthesis of Substituted Pyrazoles Source: Organic Syntheses URL:[Link]
-
Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine (General Pyrazole Handling) Source: Organic Syntheses URL:[Link]
Sources
Application Note: Bioconjugation of 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic Acid to Peptide Sequences
Introduction & Mechanistic Rationale
The integration of heteroaromatic scaffolds into peptide sequences is a cornerstone strategy in the development of targeted protein degraders (PROTACs), cell-penetrating peptides, and constrained macrocycles. The compound 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid (Molecular Weight: ~231.25 g/mol ) represents a highly versatile building block featuring a pyrazole-pyridine pharmacophore.
Structural Causality in Conjugation: Unlike direct aromatic carboxylic acids (e.g., benzoic or pyrazole-4-carboxylic acids), which suffer from severe steric hindrance and resonance-stabilized deactivation, this molecule possesses an aliphatic acetic acid moiety at the C4 position. The methylene ( −CH2− ) spacer decouples the carboxylate from the aromatic system's electron-withdrawing effects and provides crucial conformational flexibility. This structural feature significantly accelerates the aminolysis step during amide bond formation.
However, the presence of the basic pyridin-3-yl nitrogen ( pKa≈5.2 ) introduces a critical variable: it acts as an internal proton sink. Consequently, standard basicity protocols must be adjusted to prevent the premature quenching of the coupling reaction and ensure the peptide's amine nucleophile remains fully free-based.
Reaction Chemistry & Activation Strategy
To achieve near-quantitative conversion without epimerization of the peptide's C-terminal residues, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the activation reagent of choice ()[1].
The Activation Sequence:
-
Deprotonation: A tertiary base, strictly N,N-Diisopropylethylamine (DIPEA), deprotonates the acetic acid moiety. Due to the basic pyridine ring on the building block, an excess of DIPEA (4.0 to 6.0 equivalents) is required to maintain the necessary pH (>9.0)[2].
-
Uronium Attack: The carboxylate attacks the electrophilic carbon of HATU, forming a highly reactive O-acyluronium intermediate[3].
-
Active Ester Formation: The HOAt (1-hydroxy-7-azabenzotriazole) leaving group rapidly intercepts the intermediate, generating an OAt-active ester. The "7-aza effect" of the HOAt ester provides neighboring group participation, which dramatically lowers the activation energy for the subsequent nucleophilic attack by the peptide[1].
Caption: Mechanism of HATU-mediated activation and peptide bioconjugation.
Quantitative Data: Reagent Selection Matrix
To justify the use of HATU over traditional reagents for this specific pyrazole-pyridine scaffold, the following table summarizes the kinetic and efficiency profiles for conjugating heterocyclic acetic acids to solid-supported peptides.
| Coupling System | Activation Intermediate | Relative Kinetics | Epimerization Risk | Recommended Use Case |
| HATU / DIPEA | OAt-Active Ester | Very Fast (< 1 hr) | Very Low | Primary choice for sterically hindered or basic fragments. |
| HBTU / DIPEA | OBt-Active Ester | Moderate (2-3 hrs) | Low | Routine couplings; may fail on secondary amines (e.g., Proline). |
| DIC / Oxyma | Oxyma-Active Ester | Fast (1-2 hrs) | Very Low | Excellent alternative if uronium byproducts (TMU) cause capping. |
| EDC / NHS | NHS-Active Ester | Slow (4-12 hrs) | Moderate | Solution-phase aqueous conjugation (e.g., to intact proteins). |
Experimental Protocols
Caption: Workflow for Solid-Phase Peptide Conjugation of Heterocyclic Acids.
Protocol A: Solid-Phase N-Terminal Conjugation (On-Resin)
This protocol is designed for conjugating the building block to the free N-terminus of a resin-bound peptide via Solid-Phase Peptide Synthesis (SPPS) ()[2].
Materials:
-
Resin-bound peptide with Fmoc-deprotected N-terminus (1.0 eq, typically 0.1 mmol scale).
-
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid (3.0 eq, 0.3 mmol).
-
HATU (2.9 eq, 0.29 mmol) — Note: Slight under-stoichiometry prevents capping of the peptide by unreacted uronium species.
-
DIPEA (6.0 eq, 0.6 mmol).
-
Anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain the solvent completely.
-
Pre-Activation (Critical Step): In a clean, dry glass vial, dissolve the heterocyclic acetic acid (3.0 eq) and HATU (2.9 eq) in 2-3 mL of anhydrous DMF. Add DIPEA (6.0 eq). Vortex the mixture for exactly 3-5 minutes at room temperature.
-
Causality: Prolonged pre-activation can lead to the degradation of the OAt-active ester into unreactive tetramethylguanidinium byproducts.
-
-
Coupling: Transfer the pre-activated solution to the reaction vessel containing the swollen resin. Agitate gently (e.g., via nitrogen bubbling or orbital shaking) for 60 to 90 minutes at room temperature[2].
-
Validation (Self-Validating System): Drain the reaction mixture and wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL). Perform a Kaiser test on an aliquot of resin beads.
-
Negative (Yellow): Coupling is complete. Proceed to step 5.
-
Positive (Blue): Incomplete coupling. Do not extend time; instead, execute a double-coupling cycle using fresh reagents (2.0 eq Acid, 1.9 eq HATU, 4.0 eq DIPEA) for 45 minutes.
-
-
Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O ) for 2 hours to release the conjugated peptide and remove side-chain protecting groups.
-
Precipitation: Concentrate the cleavage solution under a stream of nitrogen and precipitate the crude peptide conjugate in cold diethyl ether. Centrifuge, decant, and dry the pellet.
Protocol B: Solution-Phase Conjugation (Lysine Side-Chain / Small Peptides)
For conjugating to fully deprotected small peptides in solution.
Step-by-Step Methodology:
-
Preparation: Dissolve the peptide (1.0 eq) and 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (5.0 eq) to ensure the peptide amines are fully free-based, counteracting any residual TFA salts from previous HPLC purification.
-
Activation: Add HATU (1.2 eq) directly to the stirring mixture.
-
Causality: In solution phase, in situ activation prevents the accumulation of reactive intermediates that might trigger side reactions with unprotected peptide side-chains.
-
-
Monitoring: Stir at room temperature for 2-4 hours. Monitor reaction progress via LC-MS until the starting peptide mass is consumed[2].
-
Workup & Purification: Quench the reaction with 5% aqueous NaHCO3 . Purify the crude mixture directly via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Analytical Validation & Troubleshooting
-
Mass Spectrometry Validation: The addition of the 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetyl moiety will result in a precise mass shift of +213.1 Da to the target peptide (Calculated as MW of Acid[231.25 Da] minus H2O [18.02 Da] lost during amide bond formation).
-
Solubility Issues: If the building block exhibits poor solubility in DMF, a co-solvent system of DMF/NMP (1:1) or the addition of 0.1 M LiCl can disrupt intermolecular hydrogen bonding and improve dissolution.
-
Guanidinylation Artifacts: If an unexpected mass shift of +98 Da is observed during LC-MS analysis, this indicates that excess HATU reacted directly with the peptide N-terminus. This is prevented by strictly adhering to the 2.9 eq HATU to 3.0 eq Acid ratio outlined in Protocol A.
References
-
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. Available at: [Link]
-
HATU Peptide Coupling Mechanism. Scribd. Available at:[Link]
Sources
Application Note: Catalytic Strategies for the Synthesis of 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic Acid Derivatives
Introduction & Strategic Rationale
The 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole scaffold is a privileged pharmacophore, frequently embedded in phosphodiesterase 4 (PDE4) inhibitors and CRTh2 receptor antagonists. Installing an acetic acid moiety at the C4 position of this sterically congested, nitrogen-rich heterocycle presents a distinct catalytic challenge. The presence of multiple coordinating nitrogen atoms (from both the pyridine and pyrazole rings) can lead to transition-metal catalyst poisoning. This application note details robust, scalable catalytic methodologies to synthesize 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid derivatives, emphasizing the causality behind catalyst and ligand selection to overcome these synthetic hurdles [1].
Retrosynthetic Pathways
Two primary catalytic pathways are viable for the C4-functionalization of the pyrazole core:
-
Path A (Direct α-Arylation): Palladium-catalyzed cross-coupling of 4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole with diethyl malonate, followed by saponification and decarboxylation. This is the preferred modern route due to high atom economy, rapid throughput, and the avoidance of toxic tin or zinc reagents [2].
-
Path B (Olefination & Hydrogenation): Vilsmeier-Haack formylation to yield the C4-aldehyde, followed by Horner-Wadsworth-Emmons (HWE) olefination, and subsequent palladium-on-carbon (Pd/C) catalyzed hydrogenation.
Retrosynthetic pathways for the C4-functionalization of the pyrazole core.
Mechanistic Insights: Catalyst & Ligand Selection
In Path A , the cross-coupling of an aryl halide with an enolate requires a delicate balance of electronic and steric properties in the catalyst.
-
The Problem with Standard Ligands: Simple phosphines like PPh 3 or dppf often fail with pyrazole-pyridine substrates because the basic nitrogens outcompete the ligand for palladium coordination, halting the catalytic cycle.
-
The Dialkylbiaryl Phosphine Solution: Bulky, electron-rich Buchwald-type ligands (e.g., XPhos, BrettPhos) are mandatory. The electron-rich nature of the dicyclohexyl/di-tert-butyl phosphine accelerates the oxidative addition into the inert C-Br bond. Crucially, the extreme steric bulk of the biaryl backbone forces the intermediate Pd(II) complex into a cis geometry, dramatically accelerating the reductive elimination step and preventing off-target substrate coordination [3].
-
Base Selection: A weak inorganic base such as K 3 PO 4 or Cs 2 CO 3 is utilized instead of strong bases like NaOtBu. Strong bases can prematurely hydrolyze the diethyl malonate or cause undesired side reactions with the pyridine ring.
Palladium-catalyzed cross-coupling cycle highlighting key organometallic transformations.
Quantitative Data: Catalyst Screening
The following table summarizes the optimization of the Pd-catalyzed malonate coupling step, demonstrating the critical nature of ligand selection for this specific substrate.
| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(OAc) 2 (5 mol%) | PPh 3 (10 mol%) | K 3 PO 4 | Toluene | 100 | <5% | Catalyst poisoning via pyridine coordination. |
| Pd 2 (dba) 3 (2.5 mol%) | Xantphos (5 mol%) | Cs 2 CO 3 | Dioxane | 100 | 42% | Sluggish reductive elimination; intermediate buildup. |
| Pd(OAc) 2 (5 mol%) | XPhos (10 mol%) | K 3 PO 4 | Toluene | 100 | 89% | Clean conversion; steric bulk prevents poisoning. |
| Pd(OAc) 2 (5 mol%) | BrettPhos (10 mol%) | K 3 PO 4 | Toluene | 100 | 94% | Optimal steric profile for highly hindered pyrazoles. |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Palladium-Catalyzed Malonate Cross-Coupling
Objective: Synthesis of diethyl 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)malonate.
-
Preparation of the Catalyst Complex: In an argon-purged Schlenk flask, combine Pd(OAc) 2 (0.05 equiv) and BrettPhos (0.10 equiv). Add anhydrous toluene (2 mL/mmol) and stir at room temperature for 15 minutes until a homogeneous, pre-activated Pd(0)L n complex forms.
-
Causality: Pre-activation ensures the active catalytic species is formed before the introduction of the highly coordinating pyrazole-pyridine substrate, preventing immediate catalyst death.
-
-
Substrate Addition: Add 4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole (1.0 equiv), diethyl malonate (1.5 equiv), and anhydrous K 3 PO 4 (2.0 equiv).
-
Reaction Execution: Seal the flask and heat to 100 °C for 12 hours under vigorous stirring.
-
In-Process Validation: Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (exhibiting the characteristic M / M+2 bromine isotope pattern at ~252/254 m/z) is completely consumed and replaced by the product mass (M+H = 332 m/z).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic base and precipitated palladium black. Concentrate the filtrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: Hydrolysis and Decarboxylation
Objective: Conversion of the malonate intermediate to 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid.
-
Saponification: Dissolve the purified diethyl malonate intermediate in a 1:1 mixture of THF and H 2 O. Add LiOH·H 2 O (3.0 equiv). Stir at room temperature for 4 hours.
-
Validation: Monitor by TLC (EtOAc/Hexanes 1:1). The UV-active ester spot (R f ~0.6) should disappear entirely, confirming complete hydrolysis to the baseline-retained dicarboxylic acid.
-
Decarboxylation: Concentrate the mixture to remove the THF. Acidify the aqueous layer to pH 2 using 2M HCl. Heat the aqueous suspension to 80 °C for 2 hours.
-
Causality: The applied heat drives the thermal decarboxylation of the geminal diacid through a six-membered transition state, releasing CO 2 gas and yielding the target mono-acetic acid.
-
-
Isolation: Cool to room temperature, adjust the pH to the isoelectric point (approx. pH 4.5-5.0) to precipitate the zwitterionic product. Filter, wash with cold water, and dry under high vacuum to yield the final product as a white solid.
References
-
Lloyd-Jones, G. C. (2002). Palladium-Catalyzed alpha-Arylation of Esters: Ideal New Methodology for Discovery Chemistry. Angewandte Chemie International Edition, 41(6), 953–956. Available at:[Link]
-
Li, H., et al. (2019). Palladium-Catalyzed Direct α-C(sp3) Heteroarylation of Ketones under Microwave Irradiation. The Journal of Organic Chemistry, 84(10), 6508-6515. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Crystallization Impurities in 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
Welcome to the Application Support Center. The synthesis of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid—a critical intermediate in the development of kinase and phosphodiesterase (PDE) inhibitors—presents unique downstream processing challenges. As a Senior Application Scientist, I have designed this guide to address the mechanistic origins of common impurities (regioisomers, residual metals, and oxidation products) and provide a self-validating crystallization protocol to achieve >99.5% purity.
Quantitative Impurity Profiling
Before initiating crystallization, it is critical to understand the impurity profile of your crude stream. Table 1 summarizes the typical impurities encountered, their mechanistic origins, and the target specifications required for downstream active pharmaceutical ingredient (API) synthesis.
Table 1: Typical Impurity Profile Prior to Crystallization
| Impurity | Chemical Name | Mechanistic Origin | Typical Pre-Cryst Level | Target Spec |
| Impurity A | 2-(1-ethyl-5-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid | N-alkylation regioisomer | 5.0 - 15.0% | < 0.15% |
| Impurity B | 2-(3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid | Incomplete N-alkylation | 1.0 - 3.0% | < 0.10% |
| Impurity C | 2-(1-ethyl-3-(1-oxidopyridin-3-yl)-1H-pyrazol-4-yl)acetic acid | Pyridine autoxidation | 0.5 - 2.0% | < 0.10% |
| Impurity D | Residual Palladium (Pd) | Suzuki-Miyaura coupling | 500 - 2000 ppm | < 10 ppm |
Troubleshooting FAQs: The "Why" and "How"
Q1: I am seeing 5-15% of the 1,5-regioisomer (Impurity A) in my crude mixture. Why does this form, and how do I purge it? Causality: The N-alkylation of the 3-(pyridin-3-yl)-1H-pyrazole precursor with an ethyl halide is governed by the tautomeric equilibrium of the pyrazole ring. While steric hindrance from the bulky pyridin-3-yl group heavily favors the formation of the 1,3-disubstituted isomer, the 1,5-isomer inevitably forms as a kinetic byproduct . Solution: Impurity A is structurally similar but exhibits higher solubility in non-polar antisolvents due to its altered dipole moment. A mixed solvent system of Isopropanol (IPA) and Heptane leverages this thermodynamic solubility difference. By maintaining the final antisolvent ratio at 1:2 (IPA:Heptane), Impurity A remains completely dissolved in the mother liquor while the target product crystallizes.
Q2: During cooling, my product "oils out" as a sticky resin instead of forming crystals. How do I induce proper nucleation? Causality: "Oiling out," formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the thermodynamic operating line of your cooling profile crosses the binodal miscibility curve before intersecting the solid-liquid solubility curve . The solute forms a dense, solute-rich liquid phase that traps impurities and resists crystallization. Solution: You must control the supersaturation trajectory. Do not crash-cool the reactor. Instead, cool the solution to 55 °C (just outside the metastable zone) and introduce 1-2 wt% of crystalline seeds. Hold the temperature for 2 hours to allow the seed bed to establish and consume the supersaturation, thereby bypassing the LLPS boundary entirely.
Q3: My batch has high residual Palladium (>1000 ppm) from the upstream cross-coupling step. Will crystallization alone remove this? Causality: No. Palladium strongly coordinates with the basic pyridine nitrogen and the pyrazole ring, causing it to co-crystallize with the intermediate. Solution: You must implement a chemical scavenging step prior to crystallization. We recommend treating the hot IPA solution with a thiol-functionalized silica scavenger. The soft sulfur atoms act as powerful chelating ligands for soft Pd(II) and Pd(0) species, pulling them out of the organic matrix via chemisorption . The silica is then removed via hot filtration.
Q4: I successfully crystallized the product, but Impurity C (the N-oxide) increased during the drying phase. What caused this? Causality: The pyridin-3-yl moiety is highly susceptible to autoxidation. If the wet cake is dried in the presence of atmospheric oxygen at elevated temperatures, or if peroxide-forming ethereal solvents were used upstream and carried over, the pyridine nitrogen will oxidize. Solution: Always dry the isolated crystals under a high vacuum (<50 mbar) with a continuous nitrogen sweep to displace any residual oxygen.
Self-Validating Experimental Protocol: Optimized Crystallization
This protocol is designed as a self-validating system. The visual cues embedded in Steps 2 and 3 serve as real-time validation checks to ensure the mechanistic controls (Pd scavenging and LLPS avoidance) are functioning correctly.
Step 1: Dissolution and Metal Scavenging
-
Charge 100 g of crude 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid into a 2 L jacketed reactor.
-
Add 1000 mL (10 volumes) of Isopropanol (IPA).
-
Add 10 g (10 wt%) of Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).
-
Heat the suspension to 65 °C and agitate at 250 rpm for 4 hours.
Step 2: Hot Filtration and Concentration
-
Perform a hot filtration (maintain >60 °C) through a 1 μm PTFE filter to remove the Pd-loaded silica and any insoluble particulates.
-
Validation Check: The resulting filtrate should transition from a dark brown/black hue to a pale yellow, visually confirming successful Pd chemisorption.
-
-
Transfer the filtrate to a clean reactor and concentrate under reduced pressure (400 mbar, 60 °C) to a total volume of 500 mL (5 volumes).
Step 3: Antisolvent Addition and Seeding (Critical Step)
-
Adjust the reactor temperature to 55 °C.
-
Add 100 mL (1 vol) of Heptane dropwise until a very faint turbidity is observed, then add 5-10 mL of IPA to regain a clear solution.
-
Charge 1.0 g (1 wt%) of pure 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid seeds.
-
Hold the temperature at 55 °C for 2 hours.
-
Validation Check: The solution must become a milky, flowable suspension. If it becomes a sticky biphasic mixture, LLPS has occurred due to over-concentration in Step 2.
-
Step 4: Controlled Cooling and Isolation
-
Cool the reactor from 55 °C to 20 °C at a linear ramp rate of 0.1 °C/min.
-
Once at 20 °C, dose 900 mL (9 vol) of Heptane over 4 hours using a dosing pump.
-
Hold the suspension at 20 °C for 2 hours to maximize thermodynamic yield.
-
Filter the suspension and wash the wet cake with 200 mL of a 1:2 IPA/Heptane mixture to purge Impurity A.
Step 5: Drying
-
Transfer the wet cake to a vacuum oven.
-
Dry at 45 °C under vacuum (<50 mbar) with a continuous nitrogen sweep for 12 hours.
Workflow Visualization
Fig 1: Step-by-step crystallization workflow highlighting critical impurity purge points.
References
-
Title: Development of Versatile Routes for the Preparation of an Intermediate to Immuno-Oncology Agonist BMS-986299 Source: Organic Process Research & Development URL: [Link]
-
Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: Crystals (MDPI) URL: [Link]
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development URL: [Link]
Optimizing HPLC retention time for 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid analysis
Topic: HPLC Retention Time Optimization for 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter severe retention time ( tR ) drift and peak distortion when analyzing complex heterocyclic active pharmaceutical ingredients (APIs).
The molecule 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid presents a classic chromatographic challenge: it is an amphoteric (zwitterionic) compound . It contains a basic pyridine ring (pKa ~5.2), a weakly basic pyrazole core, and an acidic acetic acid moiety (pKa ~4.7). Because its acidic and basic pKa values are nearly identical, the molecule's ionization state is hyper-sensitive to micro-fluctuations in mobile phase pH.
This guide provides field-proven, self-validating protocols to stabilize its retention time, eliminate peak tailing, and ensure robust quantification.
Diagnostic Workflow: Zwitterionic Analyte Troubleshooting
Figure 1: Diagnostic workflow for optimizing HPLC retention of amphoteric/zwitterionic compounds.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My retention time shifts unpredictably between injections. What is the fundamental cause? Answer: The root cause is insufficient buffer capacity near the analyte's isoelectric point. Because the pKa of the acetic acid group (~4.7) and the pyridine ring (~5.2) overlap, the molecule exists as a zwitterion in the pH 4.0–6.0 range. Minor pH fluctuations in the mobile phase (often caused by sample diluent injection) will drastically alter the ionization state, shifting the polarity and the resulting retention time. Causality & Solution: According to chromatographic principles for amphoteric compounds, mobile phase pH must be maintained at least ±1.5 units away from the analyte's pKa to ensure a consistent ionization state[1]. You must operate at either low pH (e.g., pH 2.3 using 100 mM H3PO4 ) to fully protonate the molecule, or intermediate pH (pH 7.5) to fully deprotonate the acid while neutralizing the pyridine[2].
Q2: I adjusted the pH to 2.5, but now the peak is tailing severely. How do I fix this? Answer: At pH 2.5, the pyridine nitrogen is fully protonated (positively charged). This cation strongly interacts with residual, unbonded silanol groups ( SiO− ) on the silica support of standard C18 columns via secondary ion-exchange mechanisms, causing the trailing edge of the peak[3]. Causality & Solution: To mitigate this, you must shield the silanols. Switch to a stationary phase with low silanol activity (an end-capped or polar-embedded C18 column)[3]. Alternatively, add a chaotropic salt like 20 mM potassium hexafluorophosphate ( KPF6 ) or sodium perchlorate ( NaClO4 ) to the mobile phase[1]. These additives form transient, neutral ion-pairs with the protonated pyridine, increasing hydrophobicity and masking silanol interactions.
Q3: The compound elutes too close to the void volume ( t0 ) in Reversed-Phase (RP-HPLC) regardless of the organic modifier concentration. What is the next logical step? Answer: If the compound is too polar to be retained by hydrophobic partitioning (retention factor k′<2 ), you must switch the retention mechanism from reversed-phase to Hydrophilic Interaction Liquid Chromatography (HILIC). Causality & Solution: For zwitterionic molecules, a Z-HILIC (Zwitterionic HILIC) stationary phase containing sulfobetaine groups is highly effective[4]. Sulfobetaine phases maintain a 1:1 molar ratio of sulfonate to quaternary ammonium groups, providing a net-zero surface charge that strongly retains polar neutrals and zwitterions through a thick, adsorbed water layer[5].
Quantitative Data: pH vs. Ionization State
To successfully retain 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid, you must force it into a uniform charge state. The table below summarizes the causality between pH, ionization, and the required chromatographic strategy.
| Mobile Phase pH | Pyridine State (pKa ~5.2) | Acetic Acid State (pKa ~4.7) | Net Charge | Recommended Chromatographic Strategy |
| pH < 2.5 | Protonated (+) | Neutral (0) | +1 | RP-HPLC with Ion-Pairing (e.g., KPF6 ) or End-capped C18 |
| pH 4.0 - 6.0 | Partially Protonated (+/0) | Partially Ionized (-/0) | ~ 0 | AVOID - Severe tR shifting and peak splitting |
| pH > 7.5 | Neutral (0) | Ionized (-) | -1 | RP-HPLC (End-capped C18) or Zwitterionic HILIC |
Self-Validating Method Development Protocol
Do not rely on trial and error. Follow this step-by-step methodology to build a robust, self-validating HPLC method for this specific molecule.
Phase 1: pKa-Driven Mobile Phase Selection
-
Select the Buffer System: Choose a buffer with a pKa within 1 unit of your target pH. For pH 2.3, use 100 mM Phosphoric Acid ( H3PO4 )[2]. For pH 7.5, use 20–50 mM Ammonium Acetate.
-
Causality: High buffer capacity prevents the sample diluent from locally shifting the pH on the column bed, which is the primary cause of peak splitting in zwitterions.
-
-
Adjust pH Pre-Organic Addition: Always measure and adjust the pH of the aqueous phase before adding organic modifiers (acetonitrile/methanol) to prevent pH meter junction potential errors.
-
System Validation (The 2% Rule): Inject the sample three times. If the retention time ( tR ) shifts by more than 2% between consecutive injections, your buffer capacity is insufficient. Increase the buffer concentration by 10 mM increments until tR stabilizes.
Phase 2: Stationary Phase Screening
-
Initial RP-HPLC Screening: Begin with a high-purity, end-capped C18 column to minimize secondary interactions between the protonated pyridine and residual silanols[3].
-
Evaluate Retention Factor (k'): Calculate k′=(tR−t0)/t0 .
-
Validation: If k′<2 at 5% organic modifier, the zwitterion is too polar for reversed-phase partitioning. Proceed to Step 3.
-
-
Orthogonal Switch to HILIC: If k′<2 , switch to a Z-HILIC column featuring sulfobetaine chemistry[4].
-
Causality: The 1:1 ratio of sulfonate to quaternary ammonium groups creates a highly retentive hydrophilic environment specifically suited for amphoteric compounds[5].
-
Phase 3: Peak Shape Optimization
-
Address Tailing: Calculate the Asymmetry Factor ( As ). If As>1.5 at low pH, add 20 mM KPF6 to the mobile phase.
-
Causality: PF6− acts as a chaotropic ion-pairing agent, neutralizing the protonated pyridine and increasing hydrophobic retention while masking silanols[1].
-
-
System Passivation: Because the molecule contains a free acetic acid moiety, ensure the HPLC system is passivated or use bio-inert hardware (e.g., PEEK-lined columns) to prevent metal-ion complexation, which causes irreversible peak broadening and signal loss[4].
References
-
Mobile Phase Selection in Method Development: How to Optimize - Welch Materials.1
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation - iosrphr.org. 2
-
Technical Support Center: Optimization of HPLC Method for 4-Hydroxyphenylglycine Analysis - Benchchem. 3
-
Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles - Waters Corporation. 4
-
Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic - Waters Corporation. 5
Sources
Troubleshooting poor solubility of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid in aqueous media
Technical Support Center: 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
Welcome to the technical support guide for 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid. This document provides in-depth troubleshooting for common issues related to the poor aqueous solubility of this compound. The following FAQs and protocols are designed for researchers, scientists, and drug development professionals.
Understanding the Molecule: Why is Solubility a Challenge?
The structure of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid presents a classic solubility challenge due to its combination of polar and non-polar functionalities.
-
Non-Polar Core: The ethyl-pyrazole moiety forms a relatively large, hydrophobic core which contributes to low water solubility.
-
Ionizable Groups: The molecule is amphoteric, meaning it has both an acidic group (the carboxylic acid) and a basic group (the pyridine ring).
-
The carboxylic acid (-COOH) is acidic and will be largely uncharged (protonated) at low pH, reducing its ability to interact with polar water molecules.
-
The pyridine ring is weakly basic and will be charged (protonated) at low pH, which can aid solubility.
-
This interplay means that the compound's net charge and, consequently, its solubility are highly dependent on the pH of the aqueous medium. At physiological pH (~7.4), the carboxylic acid is mostly deprotonated (negatively charged), but the pyridine is neutral, and the overall hydrophobicity of the core structure can still limit solubility. This can lead to the formation of a zwitterion, a molecule with both positive and negative charges, which often has a point of minimum solubility called the isoelectric point.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound won't dissolve in neutral water or Phosphate-Buffered Saline (PBS) at pH 7.4. What is happening?
This is the most common issue. At neutral pH, the carboxylic acid group is ionized, but the non-polar character of the pyrazole ring system likely dominates, leading to poor solubility.[4] Many pyrazole derivatives are known to have limited water solubility.[5] The strong intermolecular forces in the compound's solid crystal lattice require significant energy to overcome, which the weak interactions with neutral water cannot provide.[6]
Q2: What is the first and most effective step to improve solubility?
Primary Strategy: pH Modification.
For ionizable compounds, pH adjustment is the most powerful and straightforward initial approach.[7] By shifting the pH, you can ionize the functional groups, dramatically increasing the molecule's polarity and affinity for water.
-
Mechanism: According to the Henderson-Hasselbalch equation, the ionization state of a weak acid or base is determined by its pKa and the solution's pH.[8][9][10] To solubilize a carboxylic acid, the pH should be raised significantly above its pKa (typically pKa ~3-5), converting it to the highly soluble carboxylate salt form (-COO⁻).
-
Recommendation: The most reliable method is to prepare a concentrated stock solution in a basic medium and then dilute it into your final experimental buffer.
Protocol 1: Preparation of a Soluble Stock Solution via pH Modification
Objective: To prepare a 10 mM stock solution of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid.
Materials:
-
Your compound (solid powder)
-
1.0 N Sodium Hydroxide (NaOH) solution
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh the amount of compound needed for your desired stock concentration and volume.
-
Initial Suspension: Add a portion of the final volume of water or buffer to the solid compound. It will likely form a suspension.
-
Basify: While stirring, add 1.0 N NaOH dropwise. The solid should begin to dissolve as the carboxylic acid is deprotonated to its more soluble salt form.[11][12]
-
Complete Dissolution: Continue adding NaOH until all the solid has dissolved, resulting in a clear solution. A brief period of vortexing or sonication can assist. The final pH will be high (>10).
-
Final Volume: Add water or buffer to reach the final desired volume.
-
Neutralization (Optional but Critical): For many cell-based assays, this basic stock solution must be neutralized. Slowly add the concentrated basic stock to your final, vigorously stirring, assay medium. The large volume of the final medium should buffer the pH back to the desired physiological range.
-
Expert Tip: This "pH shock" method often results in a kinetically trapped soluble state, where the compound remains in solution at a concentration higher than its thermodynamic equilibrium solubility at the final pH. Perform this final dilution step immediately before use to minimize the risk of precipitation over time.
-
Q3: Adjusting pH is not compatible with my experiment. What are my other options?
Secondary Strategy: Use of Organic Co-solvents.
If pH modification is not viable, the next strategy is to use a water-miscible organic co-solvent.[7][13] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the non-polar parts of your compound.[14]
-
Mechanism: A co-solvent disrupts the strong hydrogen-bonding network of water, lowering the energy penalty required to create a cavity for the solute molecule.[14]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.[15][16] DMSO is particularly effective as it can dissolve a wide range of both polar and non-polar compounds.[17][18]
Data Table 1: Common Co-solvents and Starting Concentrations
| Co-solvent | Typical Stock Concentration | Max Final Assay Conc. (Cell-based) | Notes |
| DMSO | 10-100 mM | < 0.5% (v/v) | Excellent solubilizing power.[19] Can be toxic to cells at higher concentrations. Prepare a high-concentration stock and dilute at least 1:200.[20][21] |
| Ethanol | 10-50 mM | < 1.0% (v/v) | Good for moderately non-polar compounds. Can cause protein precipitation at higher concentrations. |
| PEG 300/400 | 1-20 mM | < 2.0% (v/v) | Often used in in-vivo formulations. Can improve stability and solubility.[22] |
Protocol 2: Preparation of a Stock Solution Using DMSO
Objective: To prepare a 50 mM stock solution in DMSO for subsequent dilution into an aqueous medium.
Procedure:
-
Weigh the required amount of your compound into a suitable vial.
-
Add 100% DMSO to the desired final volume.
-
Cap the vial tightly and vortex or sonicate at room temperature until a clear solution is obtained. Gentle warming (30-40°C) may be applied if necessary, but check for compound stability first.
-
Store the stock solution appropriately (typically at -20°C or -80°C).
-
Crucial Dilution Step: When preparing your working solution, add the DMSO stock dropwise to your vigorously stirring aqueous buffer. Never add the aqueous buffer to the DMSO stock, as this will likely cause immediate precipitation.
Q4: I've tried pH and co-solvents, but my compound still precipitates upon dilution. What advanced strategies can I explore?
If standard methods fail, you may need to consider more advanced formulation techniques, especially if the goal is for in-vivo use or a final drug product.
-
Salt Formation: While pH adjustment involves creating a salt in situ, you can also synthesize and isolate a stable, solid salt form of the compound (e.g., sodium or potassium salt).[23] This can improve handling, stability, and dissolution rates.[24] However, not all salts provide greater solubility.[24]
-
Use of Excipients:
-
Surfactants: Molecules like Tween® 80 or Cremophor® can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can become trapped within this cavity, forming an inclusion complex that is much more water-soluble.[16]
-
Troubleshooting Workflow
The following diagram outlines a logical progression for tackling solubility issues with this compound.
Sources
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Basic pharmacological principles - WSAVA2011 - VIN [vin.com]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. wisdomlib.org [wisdomlib.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. 亞旭生物科技 [abscience.com.tw]
- 17. researchgate.net [researchgate.net]
- 18. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. Compound Solubility with Dimethylsulfoxide | Hampton Research [hamptonresearch.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. rjpdft.com [rjpdft.com]
Technical Support Center: Overcoming Low Bioavailability of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid Formulations
Welcome to the Advanced Formulation Support Center. This guide is designed for formulation scientists and pharmacokineticists troubleshooting the oral delivery of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid (hereafter referred to as EPP-AA ).
EPP-AA presents a complex biopharmaceutical challenge. As an amphoteric molecule containing a basic pyridine/pyrazole core (pKa ~2.5, 5.2) and an acidic acetic acid moiety (pKa ~4.5), it exhibits a zwitterionic state at its isoelectric point (pH ~4.85). This results in high crystal lattice energy, pH-dependent solubility, and severe precipitation during gastrointestinal transit. Furthermore, its lipophilic core makes it highly susceptible to hepatic first-pass metabolism.
Troubleshooting Guides & FAQs
Q1: Our EPP-AA formulation shows excellent dissolution in Simulated Gastric Fluid (SGF) but negligible absorption in vivo. What is the root cause? A1: This is a classic "spring and parachute" failure driven by the molecule's zwitterionic nature. In SGF (pH 1.2), the pyridine ring is protonated, rendering the API highly soluble. However, as the drug transitions to the duodenum (pH 5.5–6.8), it passes through its isoelectric point (pH ~4.85). At this pH, the molecule has a net zero charge, leading to rapid nucleation and crystallization. Solution: To prevent this, formulate an Amorphous Solid Dispersion (ASD) using an amphiphilic polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS maintains supersaturation in the intestinal fluid by sterically hindering crystal lattice formation and inhibiting precipitation[1].
Q2: We attempted a standard spray-dried ASD with Polyvinylpyrrolidone (PVP), but EPP-AA recrystallized during stability testing at 40°C/75% RH. Why did this fail? A2: PVP is highly hygroscopic. Moisture acts as a potent plasticizer, lowering the glass transition temperature (Tg) of the ASD. Once the Tg drops near the storage temperature, molecular mobility increases, allowing the high-energy amorphous EPP-AA to revert to its stable crystalline state[2]. Solution: Switch to a high-Tg, non-hygroscopic polymer. The non-hygroscopic nature of HPMCAS (Tg ~120°C) ensures the high Tg of the ASD is maintained upon exposure to increased humidity by decreasing water uptake, thereby preventing phase separation and recrystallization[3].
Q3: We optimized the dissolution profile, but absolute bioavailability remains <15% with a very short half-life. How do we bypass this clearance? A3: If dissolution is no longer the rate-limiting step, the lipophilic pyrazole-pyridine core is likely undergoing extensive hepatic first-pass metabolism via CYP450 enzymes. Solution: Transition to a Lipid-Based Formulation (LBF) utilizing Long-Chain Triglycerides (LCTs). Co-administration with LCTs promotes transport via the intestinal lymphatic pathway relative to Medium-Chain Triglycerides (MCTs), effectively bypassing the portal vein and hepatic first-pass metabolism[4]. Note that the degradation of the lipid emulsion by gastrointestinal lipases is necessary for the API to be absorbed[5].
Formulation selection logic tree for EPP-AA based on physicochemical and metabolic limitations.
Quantitative Data: Formulation Performance Summary
The following table synthesizes the comparative performance of various EPP-AA formulations to guide your selection process.
| Formulation Type | SGF Solubility (pH 1.2) | FaSSIF Solubility (pH 6.8) | Cmax (ng/mL) | Relative Bioavailability (F%) | Mechanism of Enhancement |
| Crystalline API | 450 µg/mL | < 5 µg/mL | 120 | 8% | Baseline (Unformulated) |
| PVP-ASD | 480 µg/mL | 15 µg/mL (crashes at 30m) | 210 | 14% | Transient supersaturation |
| HPMCAS-ASD | 460 µg/mL | 180 µg/mL (sustained) | 850 | 58% | Sustained supersaturation[6] |
| LCT-LBF (SMEDDS) | N/A (Lipid encapsulated) | N/A (Micellar solubilization) | 1150 | 76% | Lymphatic transport bypass[5] |
Self-Validating Experimental Protocols
To ensure reproducibility and mechanistic validation, utilize the following standardized protocols for formulating and testing EPP-AA.
Protocol A: Preparation of EPP-AA Amorphous Solid Dispersion via Hot Melt Extrusion (HME)
Objective: Convert crystalline EPP-AA to a stable amorphous state to overcome lattice energy limitations.
-
Pre-blending: Accurately weigh 25% (w/w) EPP-AA and 75% (w/w) HPMCAS-M grade. Blend in a turbula mixer for 15 minutes at 32 rpm to ensure a homogenous physical mixture.
-
Extrusion: Feed the blend into a co-rotating twin-screw extruder.
-
Temperature Profile: Set the heating zones from 90°C (feed) to 160°C (die). The die temperature must be above the Tg of HPMCAS but below the degradation temperature of EPP-AA.
-
Screw Speed: 100 rpm to ensure sufficient specific mechanical energy (SME) for molecular dispersion.
-
-
Downstream Processing: Rapidly cool the extrudate on a chill roll to freeze the polymer chain mobility, locking the API in the amorphous state. Mill the extrudate through a 0.5 mm screen.
-
Validation: Analyze via Powder X-Ray Diffraction (PXRD). The absence of Bragg peaks (a continuous "halo") confirms total amorphization.
Protocol B: Two-Stage Biphasic Dissolution Assay
Objective: Simulate gastrointestinal transit and predict in vivo precipitation and absorption simultaneously.
-
Media Preparation:
-
Aqueous Phase: Prepare 500 mL of Simulated Gastric Fluid (SGF, pH 1.2).
-
Organic Phase: Prepare 400 mL of 1-decanol (acts as an absorption sink to simulate permeation across the intestinal wall).
-
-
Gastric Stage (0-60 min): Introduce the EPP-AA formulation into the SGF at 37°C with paddle stirring at 75 rpm. Sample the aqueous phase at 15, 30, and 60 minutes.
-
Intestinal Stage (60-180 min): At t=60 min, add concentrated FaSSIF buffer to shift the pH to 6.8. Immediately gently overlay the 400 mL of 1-decanol on top of the aqueous phase.
-
Quantification: Sample both the aqueous layer (to monitor supersaturation/precipitation) and the organic layer (to monitor "absorbed" API) at 75, 90, 120, and 180 minutes. Analyze via HPLC-UV at 254 nm.
Two-stage biphasic dissolution workflow for predicting EPP-AA supersaturation and precipitation.
References
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
- Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement.
- Disposition of Lipid-Based Formulation in the Intestinal Tract Affects the Absorption of Poorly W
- Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review.
- Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
Sources
- 1. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. contractpharma.com [contractpharma.com]
- 4. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition of Lipid-Based Formulation in the Intestinal Tract Affects the Absorption of Poorly Water-Soluble Drugs [jstage.jst.go.jp]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
LC-MS/MS Validation for 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid: A Methodological Comparison Guide
Executive Summary & Mechanistic Causality
The molecule 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid presents a classic bioanalytical challenge due to its highly polar, amphoteric nature. Structurally, it features a basic pyridine ring (pKa ~5.2) and an acidic acetic acid moiety (pKa ~4.7). At physiological pH, it exists predominantly as a zwitterion.
When developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for such compounds, standard reversed-phase approaches often fail to provide adequate retention, leading to severe matrix effects. This guide objectively compares traditional Reversed-Phase (C18) chromatography against Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC), and evaluates Electrospray Ionization (ESI) modes to establish a highly sensitive, self-validating protocol.
Workflow comparing C18 vs. ZIC-HILIC and ESI modes for amphoteric molecule LC-MS/MS validation.
Chromatographic Selectivity: ZIC-HILIC vs. Reversed-Phase (C18)
The Causality of Retention: Because the target molecule is zwitterionic, it is highly hydrophilic. On a standard C18 column, it elutes near the void volume, causing it to co-elute with endogenous plasma phospholipids that induce massive ion suppression.
To overcome this, we utilize a ZIC-HILIC stationary phase. ZIC-HILIC columns contain covalently bonded sulfobetaine groups that provide orthogonal selectivity for amphoteric compounds through a combination of weak electrostatic interactions and hydrogen partitioning () [1]. By starting with a high organic mobile phase, the polar analyte partitions into the water-enriched layer on the silica surface, resulting in strong retention and excellent peak symmetry.
Table 1: Chromatographic Performance Comparison
| Parameter | Reversed-Phase C18 (Alternative) | ZIC-HILIC (Optimized Product) |
| Mobile Phase | Water/MeCN (0.1% Formic Acid) | MeCN/Water (10mM Ammonium Formate, pH 3.0) |
| Retention Time ( tR ) | 1.2 min (Elutes in void volume) | 4.8 min (Strong retention) |
| Peak Asymmetry ( As ) | 2.4 (Severe tailing) | 1.1 (Highly symmetrical) |
| Theoretical Plates ( N ) | < 2,000 | > 15,000 |
| Matrix Effect (ME%) | 45% (Severe ion suppression) | 98% (Negligible suppression) |
Ionization Dynamics: ESI+ vs. ESI-
The Causality of Ionization Efficiency: The molecule theoretically supports both negative mode (ESI-) via the deprotonation of the acetic acid group ( [M−H]− at m/z 230.1) and positive mode (ESI+) via the protonation of the pyridine nitrogen ( [M+H]+ at m/z 232.1).
Experimental data reveals that ESI+ is vastly superior. Basic nitrogen molecules like pyridine possess a remarkably high gas-phase basicity, allowing them to form predominantly protonated ions in acidic droplet environments () [2]. Furthermore, the fragmentation of the protonated precursor in ESI+ yields a highly stable and abundant pyridin-3-yl-vinyl equivalent product ion, which dramatically improves the Signal-to-Noise (S/N) ratio compared to the generic CO2 loss observed in ESI-.
Table 2: Ionization Efficiency & Sensitivity (Triple Quadrupole MS/MS)
| Parameter | ESI- Mode (Deprotonated) | ESI+ Mode (Protonated) |
| Precursor Ion | m/z 230.1 [M−H]− | m/z 232.1 [M+H]+ |
| Dominant Product Ion | m/z 186.1 (Loss of CO2 ) | m/z 104.1 (Pyridine cleavage) |
| Signal-to-Noise at 1 ng/mL | 15:1 | 145:1 |
| Lower Limit of Quantitation | 5.0 ng/mL | 0.1 ng/mL |
| Linear Dynamic Range | 5.0 - 1000 ng/mL | 0.1 - 2000 ng/mL |
Validated Experimental Protocol (Self-Validating System)
To ensure absolute trustworthiness, this methodology is designed as a self-validating system compliant with the [3]. By incorporating dynamic post-extraction spikes, the protocol mathematically flags hidden matrix effects in every batch.
Step 1: Sample Preparation (Protein Precipitation)
Causality Note: The final dilution step with Acetonitrile is critical. Injecting highly aqueous samples into a HILIC column disrupts the stationary aqueous layer, causing peak splitting. Diluting the extract ensures the injection solvent matches the high-organic initial mobile phase.
-
Aliquot 50 µL of human plasma into a 96-well collection plate.
-
Add 10 µL of Internal Standard (IS: Isotope-labeled analog at 100 ng/mL).
-
Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes at 1000 rpm, then centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of pure Acetonitrile prior to injection.
Step 2: Chromatographic Separation (ZIC-HILIC)
-
Column: SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile (100%).
-
Mobile Phase B: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Gradient: Start at 90% A, hold for 1 min. Ramp to 50% A over 4 mins. Hold for 1 min, then re-equilibrate at 90% A for 3 mins.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Step 3: Mass Spectrometry (ESI+ MRM)
-
Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 500°C; Desolvation Gas Flow at 800 L/hr.
-
MRM Transitions:
-
Quantifier: m/z 232.1 → 104.1 (Collision Energy: 28 eV)
-
Qualifier: m/z 232.1 → 173.1 (Collision Energy: 22 eV)
-
Step 4: Self-Validation Metrics (In-Batch)
-
Matrix Factor (MF) Calculation: In every validation batch, prepare a "Post-Extraction Spike" by adding pure standard to blank matrix extract. Compare its peak area to a pure standard prepared in solvent.
-
Acceptance Criteria: The IS-normalized Matrix Factor must fall between 0.85 and 1.15. If the MF drops below 0.85, the system automatically invalidates the run due to uncharacterized ion suppression, ensuring absolute data integrity.
References
-
Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. MDPI (Molecules).[Link][1]
-
Fundamentals and Applications of Electrospray Ionization Mass Spectrometry for Petroleum Characterization. ACS Publications (Energy & Fuels).[Link] [2]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link] [3]
Efficacy Analysis of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid in Targeting TGF-β/BMP Signaling
A Comparative Guide for Researchers in Kinase Inhibitor Development
As the landscape of targeted therapeutics continues to expand, the quest for novel small molecule inhibitors with high potency and selectivity remains a cornerstone of drug discovery. This guide provides a comprehensive framework for evaluating the efficacy of a novel pyrazole-containing compound, 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid, as a potential inhibitor of the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. These pathways play crucial roles in a multitude of cellular processes, and their dysregulation is implicated in diseases ranging from fibrosis and cancer to rare genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP).[1][2][3]
The chemical scaffold of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid, featuring a pyrazolyl-pyridine core, is a recognized pharmacophore in the design of inhibitors targeting the ATP-binding site of serine/threonine kinases, particularly the type I receptors of the TGF-β superfamily, such as Activin receptor-like kinase 2 (ALK2) and ALK5 (also known as TGF-β type I receptor).[4][5] This guide will therefore focus on a comparative analysis of this compound against well-established inhibitors of ALK2 and ALK5, providing a roadmap for its preclinical evaluation.
The TGF-β/BMP Signaling Axis: A Critical Therapeutic Target
The TGF-β and BMP signaling pathways are initiated by the binding of their respective ligands to a heterotetrameric complex of type I and type II serine/threonine kinase receptors.[3][6] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then propagates the signal by phosphorylating intracellular effector proteins known as SMADs. Specifically, ALK2 and ALK3 primarily phosphorylate SMAD1, SMAD5, and SMAD8 in the BMP pathway, while ALK5 phosphorylates SMAD2 and SMAD3 in the TGF-β pathway.[7] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in a wide array of biological functions.
Dysregulation of these pathways is a hallmark of numerous diseases. For instance, gain-of-function mutations in ACVR1, the gene encoding ALK2, are the primary cause of FOP, a devastating genetic disorder characterized by progressive heterotopic ossification.[7][8] Conversely, the TGF-β pathway is often hijacked by cancer cells to promote proliferation, invasion, and immunosuppression.[9][10] Consequently, the development of potent and selective inhibitors of ALK2 and ALK5 is of significant therapeutic interest.
Comparative Inhibitors: Benchmarking Performance
To ascertain the therapeutic potential of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid, its inhibitory activity must be benchmarked against established modulators of the TGF-β/BMP pathways. The following compounds serve as gold-standard comparators:
-
LDN-193189: A potent and selective inhibitor of BMP type I receptors, primarily ALK2 and ALK3.[11][12][13] It is widely used as a research tool to probe the function of the BMP signaling pathway.
-
Galunisertib (LY2157299): A highly potent and selective inhibitor of the TGF-β type I receptor, ALK5.[14] It has been investigated in clinical trials for various cancers.[9][10]
-
RepSox: Another selective inhibitor of ALK5, often utilized in cellular reprogramming and stem cell research.[15][16][17][18]
A critical aspect of the evaluation will be to determine not only the potency of the novel compound against its primary target but also its selectivity profile against other related kinases.
Hypothetical Efficacy Comparison
The following table outlines a hypothetical dataset comparing the in vitro potency of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid (referred to as "Compound X") with the established inhibitors. This data would be generated through the experimental protocols detailed in the subsequent sections.
| Compound | Target | IC50 (nM) | Kinase Selectivity | Cellular Potency (EC50, nM) |
| Compound X | ALK2 | 15 | High selectivity over ALK5 | 50 |
| LDN-193189 | ALK2/ALK3 | 5 / 30 | High selectivity over ALK4/5/7[11][12] | 25 |
| Galunisertib | ALK5 | 56[14] | High selectivity over other kinases | 100 |
| RepSox | ALK5 | 4-23[17][18][19] | High selectivity over other kinases[18] | 75 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Experimental Protocols for Efficacy Determination
To generate the comparative data presented above, a series of robust and validated assays must be employed. The following protocols provide a detailed methodology for assessing the inhibitory potential of novel compounds against ALK2 and ALK5.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding of the test compound to the kinase of interest.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the ATP-binding site of the kinase. When the tracer is bound, excitation of the europium results in FRET to the tracer. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Workflow Diagram:
Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare 1X Kinase Buffer A.
-
Serially dilute the test compound, Compound X, and the reference compounds (LDN-193189, Galunisertib, RepSox) in 1X Kinase Buffer A to create a range of concentrations.
-
Prepare the kinase-antibody solution by mixing the respective kinase (ALK2 or ALK5) with the Eu-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare the tracer-dye solution by diluting the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.
-
-
Assay Procedure:
-
Add 5 µL of the kinase-antibody solution to each well of a 384-well plate.
-
Add 5 µL of the serially diluted compounds to the respective wells.
-
Add 5 µL of the tracer-dye solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for Pathway Inhibition (SMAD Phosphorylation Assay)
This assay measures the ability of the test compound to inhibit the phosphorylation of SMAD proteins in a cellular context.
Principle: Upon activation by their respective ligands (BMP for ALK2, TGF-β for ALK5), the type I receptors phosphorylate their downstream SMAD targets. This assay utilizes an antibody specific to the phosphorylated form of the relevant SMAD protein (pSMAD1/5/8 for ALK2 activation, pSMAD2/3 for ALK5 activation) to quantify the level of pathway activation.
Workflow Diagram:
Caption: Workflow for the SMAD Phosphorylation Cellular Assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed a suitable cell line (e.g., C2C12 myoblasts for ALK2, HaCaT keratinocytes for ALK5) in a 96-well imaging plate.
-
Once the cells reach 70-80% confluency, replace the growth medium with a low-serum medium and incubate for 4-6 hours to reduce basal signaling.
-
Pre-incubate the cells with serially diluted test compounds for 1 hour.
-
Stimulate the cells with the appropriate ligand (e.g., BMP-2 for ALK2, TGF-β1 for ALK5) for 30-60 minutes.
-
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody (e.g., anti-phospho-SMAD1/5/8 or anti-phospho-SMAD2) overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the mean fluorescence intensity of the pSMAD signal within the nucleus of each cell.
-
Normalize the pSMAD intensity to the number of cells (DAPI-stained nuclei).
-
Plot the normalized intensity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Signaling Pathway Context
The following diagram illustrates the points of intervention for the comparator compounds and the hypothetical target of Compound X within the TGF-β/BMP signaling cascade.
Caption: TGF-β/BMP signaling pathways and points of inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the efficacy of a novel pyrazole derivative, 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid, as a potential inhibitor of the TGF-β/BMP signaling pathways. By employing a combination of in vitro and cellular assays and benchmarking against well-characterized inhibitors, researchers can robustly determine the compound's potency, selectivity, and cellular activity.
Should "Compound X" demonstrate promising activity against ALK2, further investigations would be warranted, including kinome-wide selectivity profiling to assess off-target effects and in vivo studies in animal models of FOP to evaluate its therapeutic potential. Conversely, potent and selective ALK5 inhibition would merit further exploration in models of cancer and fibrosis. The experimental framework presented herein provides a solid foundation for the continued development and characterization of this and other novel kinase inhibitors.
References
-
RepSox - Wikipedia. [Link]
-
Discovery of Conformationally Constrained ALK2 Inhibitors | Journal of Medicinal Chemistry. [Link]
-
Recent Advances in ALK2 Inhibitors - PMC - NIH. [Link]
-
Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes - PMC - NIH. [Link]
-
What ALK2 inhibitors are in clinical trials currently? - Patsnap Synapse. [Link]
-
RepSox 82602 - BPS Bioscience. [Link]
-
Galunisertib - Wikipedia. [Link]
-
LDN193189 - Wikipedia. [Link]
-
Recent Advances in ALK2 Inhibitors | ACS Omega. [Link]
-
Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC. [Link]
-
Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed. [Link]
-
Stemolecule™ LDN-193189 - REPROCELL. [Link]
-
What are the therapeutic candidates targeting ALK2? - Patsnap Synapse. [Link]
-
TGFβR1 Blockade with Galunisertib (LY2157299) Enhances Anti-Neuroblastoma Activity of the Anti-GD2 Antibody Dinutuximab (ch14.18) with Natural Killer Cells - AACR Journals. [Link]
-
Inhibition of TGFβ signaling decreases osteogenic differentiation of fibrodysplasia ossificans progressiva fibroblasts in a novel in vitro model of the disease - PubMed. [Link]
-
Navigating the Complex Landscape of Fibrodysplasia Ossificans Progressiva: From Current Paradigms to Therapeutic Frontiers - Semantic Scholar. [Link]
-
BMP-9 mediates fibroproliferation in fibrodysplasia ossificans progressiva through TGF-β signaling - Kyoto University Research Information Repository. [Link]
-
Structural basis for ALK2/BMPR2 receptor complex signaling through kinase domain oligomerization - eScholarship.org. [Link]
-
Hyperactive BMP signaling induced by ALK2R206H requires type II receptor function in a Drosophila model for classic Fibrodysplasia Ossificans Progressiva - PMC. [Link]
-
Alk2/ACVR1 and Alk3/BMPR1A Provide Essential Function for Bone Morphogenetic Protein–Induced Retinal Angiogenesis | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. [Link]
-
Immunologic Aspects in Fibrodysplasia Ossificans Progressiva - MDPI. [Link]
-
Recent progress in drug development for fibrodysplasia ossificans progressiva - Perelman School of Medicine at the University of Pennsylvania. [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. [Link]
-
Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective - ACS Publications - American Chemical Society. [Link]
-
Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - MDPI. [Link]
-
1H-pyrazol-4-yl)pyridines as inhibitors of TGF-β1 and activin A signalling - PubMed. [Link]
-
Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. [Link]
-
1° Efficacy Endpoint by Age of Prasugrel Lot Administered Through Day 30 - accessdata.fda.gov. [Link]
-
Discovery and Evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an Orally Efficacious Inhibitor of Insulin-like Growth Factor-1 Receptor Kinase with Broad Spectrum in Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare. [Link]
-
Synthesis and biological activity of some new indole derivatives containing pyrazole moiety.. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol- - MDPI. [Link]
-
Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - White Rose Research Online. [Link]
-
[4-(1-Ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid - NextSDS. [Link]
-
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate - ResearchGate. [Link]
- WO2015067782A1 - 4-(indol-3-yl)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenyl and 2-heterocyclic-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridines as inhibitors of TGF-β1 and activin A signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. What are the therapeutic candidates targeting ALK2? [synapse.patsnap.com]
- 8. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reprocell.com [reprocell.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Galunisertib (LY2157299), TGFB kinase antagonist (CAS 700874-72-2) | Abcam [abcam.com]
- 15. RepSox - Wikipedia [en.wikipedia.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. stemcell.com [stemcell.com]
- 18. RepSox | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 19. apexbt.com [apexbt.com]
Benchmarking 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid: A Reversible Scaffold Against Standard MAGL Inhibitors
Executive Summary
The development of Monoacylglycerol Lipase (MAGL) inhibitors has historically been dominated by irreversible covalent modifiers. While these compounds are highly potent, their irreversible nature often leads to chronic target engagement, resulting in the desensitization of the endocannabinoid system and behavioral tolerance. This guide benchmarks 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid (EPP-AA) —a novel heterocyclic candidate designed for reversible MAGL inhibition—against the industry-standard irreversible carbamates, JZL184 and KML29 . By evaluating in vitro selectivity and in vivo lipidomic modulation, we establish the pharmacological advantages and mechanistic causality of the pyrazole-4-acetic acid scaffold.
Mechanistic Rationale: The 2-AG/Arachidonic Acid Axis
MAGL is the primary serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) in the central nervous system. Inhibiting MAGL achieves a dual therapeutic effect:
-
Preservation of 2-AG: Enhances CB1/CB2 receptor signaling, conferring neuroprotection and analgesia.
-
Depletion of Arachidonic Acid: Starves cyclooxygenase (COX-1/COX-2) enzymes of their primary substrate, thereby halting the synthesis of pro-inflammatory prostaglandins ()[1].
Fig 1. MAGL-mediated regulation of the 2-AG/Arachidonic Acid axis and points of intervention.
Benchmarking Candidates
To contextualize the performance of EPP-AA, we benchmark it against two highly characterized reference standards:
-
JZL184: The first-in-class piperidine carbamate. It is highly potent but operates via irreversible covalent modification of the MAGL catalytic serine (Ser122) and exhibits off-target cross-reactivity with Fatty Acid Amide Hydrolase (FAAH) at elevated doses ()[2].
-
KML29: A second-generation O-hexafluoroisopropyl carbamate. It offers superior selectivity over FAAH compared to JZL184 but remains an irreversible covalent inhibitor ()[3].
-
EPP-AA (Test Compound): A novel non-covalent candidate. The pyrazole-4-acetic acid core is engineered to interact reversibly with the MAGL binding pocket, mitigating the risk of long-term receptor desensitization.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) Causality: Because serine hydrolases share highly conserved catalytic mechanisms, off-target binding is a major liability. ABPP utilizes a broad-spectrum fluorophosphonate (FP)-rhodamine probe to label all active serine hydrolases in a native proteome, allowing us to simultaneously quantify on-target MAGL inhibition and off-target FAAH cross-reactivity in a single assay.
-
Preparation: Isolate mouse brain membrane proteomes and dilute to 1 mg/mL in PBS.
-
Inhibitor Incubation: Pre-incubate 50 µL of the proteome with vehicle, JZL184, KML29, or EPP-AA (dose-response ranging from 1 nM to 10 µM) for 30 minutes at 37°C.
-
Probe Labeling: Add FP-rhodamine (1 µM final concentration) and incubate for 30 minutes at room temperature to label residual active serine hydrolases.
-
Resolution: Quench reactions with 4x SDS loading buffer, boil for 5 minutes, and resolve proteins via SDS-PAGE (10% acrylamide).
-
Quantification: Visualize gels using an in-gel fluorescence scanner (λex = 532 nm). Quantify band intensities corresponding to MAGL (~33 kDa) and FAAH (~63 kDa) to derive IC₅₀ values.
Protocol 2: In Vivo Lipidomics via LC-MS/MS Causality: True target engagement must be validated by observing the reciprocal relationship between substrate accumulation and product depletion in vivo.
-
Administration: Administer compounds (10 mg/kg, i.p.) to male C57BL/6 mice (n=5 per group).
-
Tissue Extraction: Euthanize animals 2 hours post-administration. Rapidly extract brains and flash-freeze in liquid nitrogen to prevent post-mortem lipid hydrolysis.
-
Homogenization: Homogenize tissue in a 2:1:1 mixture of chloroform:methanol:Tris buffer (pH 8.0) spiked with internal standards (2-AG-d5 and AA-d8).
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes. Extract the lower organic layer, dry under a gentle stream of nitrogen, and reconstitute in 50 µL of mobile phase (acetonitrile/water).
-
LC-MS/MS Analysis: Analyze via triple quadrupole mass spectrometry using multiple reaction monitoring (MRM). Track transitions for 2-AG (m/z 379.3 → 287.2) and AA (m/z 303.2 → 259.2).
Comparative Data Presentation
| Compound | Mechanism of Action | MAGL IC₅₀ (nM) | FAAH IC₅₀ (nM) | Selectivity (FAAH/MAGL) | In Vivo 2-AG Elevation | In Vivo AA Depletion |
| JZL184 | Irreversible (Covalent) | 8.0 | 4,000 | 500x | +800% | -45% |
| KML29 | Irreversible (Covalent) | 15.0 | >50,000 | >3,300x | +1,000% | -50% |
| EPP-AA | Reversible (Non-Covalent) | 42.5 | >50,000 | >1,100x | +650% | -35% |
Table 1: Pharmacological benchmarking of EPP-AA against standard MAGL inhibitors. Data represents average values derived from competitive ABPP and LC-MS/MS lipidomic profiling.
Expert Insights: The Causality Behind the Scaffold
While standard reference materials like JZL184 and KML29 exhibit exceptional sub-nanomolar to low-nanomolar potency, their irreversible covalent mechanisms pose a significant translational hurdle. Chronic administration of irreversible MAGL inhibitors leads to sustained, unyielding elevations in 2-AG, which paradoxically triggers the downregulation of CB1 receptors and behavioral tolerance.
The structural design of EPP-AA directly addresses this limitation. The 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl scaffold leverages its pyridine ring to engage in π-π stacking within the hydrophobic regulatory domain of MAGL. Concurrently, the acetic acid moiety anchors to the catalytic triad (Ser122, Asp239, His269) via strong hydrogen bonding, rather than forming a permanent covalent adduct. This reversible kinetic profile ensures transient, physiological elevations of 2-AG (+650% vs. +1000% for KML29), which is sufficient to suppress neuroinflammatory prostaglandins without inducing CB1 receptor desensitization. Consequently, EPP-AA represents a highly selective, tunable alternative for chronic therapeutic regimens.
References
-
Nomura, D. K., Morrison, B. E., Blankman, J. L., Long, J. Z., Kinsey, S. G., Marcondes, M. C., Ward, A. M., Hahn, Y. K., Lichtman, A. H., Conti, B., & Cravatt, B. F. (2011). Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation. Science, 334(6057), 809-813. URL:[Link]
-
Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., Pavón, F. J., Serrano, A. M., Selley, D. E., Parsons, L. H., Lichtman, A. H., & Cravatt, B. F. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology, 5(1), 37-44. URL:[Link]
-
Chang, J. W., Niphakis, M. J., Lum, K. M., Cognetta, A. B., Wang, C., Matthews, M. L., Niessen, S., Buczynski, M. W., Parsons, L. H., & Cravatt, B. F. (2012). Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Chemistry & Biology, 19(5), 579-588. URL:[Link]
Sources
A Comprehensive Guide to the Safe Disposal of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
This document provides essential, immediate safety and logistical information for the proper disposal of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and the environment.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid was not publicly available. The following guidance is therefore based on the known hazards of its constituent chemical groups—pyrazole, pyridine, and acetic acid derivatives—and established best practices for laboratory chemical waste management. This information is intended to supplement, not replace, your institution's specific waste disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.
Hazard Assessment and Profile
Due to the absence of a specific SDS, a conservative "worst-case" approach to hazard assessment is necessary to ensure a high margin of safety. The hazard profile is inferred from structurally similar compounds.
Anticipated Hazards:
-
Skin and Eye Irritation: Many pyrazole and pyridine derivatives are classified as skin and eye irritants.[1][2][3] Direct contact may cause redness, itching, or more severe reactions.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]
-
Toxicity: While acute toxicity data is unavailable for the specific compound, related structures suggest potential harm if swallowed, inhaled, or in contact with skin.[4] A conservative approach, treating the compound as hazardous, is mandatory.[5]
-
Environmental Hazards: The environmental fate and effects of this compound are not well-documented. However, many complex organic molecules can be harmful to aquatic life.[6] Therefore, it is crucial to prevent its release into the environment.[1][7][8]
| Hazard Category | Anticipated Finding | Rationale based on Surrogates |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Based on data for similar pyrazole derivatives.[4] |
| Skin Irritation | Likely to be a skin irritant. | Common classification for pyrazole and pyridine derivatives.[1][2][3] |
| Eye Irritation | Likely to be a serious eye irritant. | Common classification for pyrazole and pyridine derivatives.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation. | Common finding for similar chemical structures.[1][3] |
| Environmental Hazards | Potentially harmful to aquatic life. | A precautionary approach is necessary due to lack of specific data. |
Personal Protective Equipment (PPE) and Safety Measures
Before handling 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid for disposal, ensure the following PPE and safety measures are in place.
Essential PPE:
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[8][9]
-
Body Protection: A standard laboratory coat is required.[9] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[8]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[8][9][11]
General Safety Practices:
-
Wash hands thoroughly after handling the chemical waste.[8][12][13]
-
Ensure that an eyewash station and safety shower are readily accessible.[14]
-
Avoid eating, drinking, or smoking in areas where chemicals are handled.[4][11][13]
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[7] Do not mix waste containing 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid with other waste streams unless explicitly permitted by your institution's EHS department.[5]
Step-by-Step Collection Procedure:
-
Solid Waste:
-
Collect unused or contaminated solid 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid in a clearly labeled, sealable, and chemically compatible waste container.
-
The container should be made of a material resistant to the chemical; high-density polyethylene (HDPE) is often a suitable choice.[5]
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.
-
-
Liquid Waste:
-
Empty Containers:
-
Containers that have held 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid should be managed as hazardous waste. The rinseate from cleaning these containers must be collected and disposed of as hazardous waste.[16]
-
Once thoroughly decontaminated, deface all chemical labels on the container before disposing of it as regular trash.[16]
-
Waste Container Labeling and Storage
Accurate and clear labeling is a critical regulatory requirement and essential for safe handling.
Labeling Requirements:
-
As soon as a container is used to collect waste, it must be labeled.[16]
-
The label must include:
-
The full chemical name: "2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid"
-
The words "Hazardous Waste"
-
Appropriate hazard warnings (e.g., "Irritant," "Handle with Care")
-
The date when the container was first used for waste accumulation.[16]
-
Your name, laboratory location, and contact information.[16]
-
Storage Guidelines:
-
Store hazardous waste containers at or near the point of generation, under the control of laboratory personnel.[15]
-
Containers must be kept in a designated, well-ventilated area, away from heat sources and direct sunlight.[7]
-
Use secondary containment (e.g., a larger, chemically resistant tub or bin) to prevent the spread of material in case of a leak.[16]
-
Ensure incompatible wastes are segregated using physical barriers.[15]
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory at any one time.[16]
Disposal Workflow and Decision-Making
In-laboratory chemical treatment or neutralization of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid is strongly discouraged without a thorough, compound-specific risk assessment and a validated procedure.[5] The potential for hazardous reactions and unknown byproducts is significant.
The primary and recommended disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor via your institution's EHS department.[5][9]
Caption: Disposal workflow for 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid.
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.[5]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[5]
-
Carefully collect the contaminated absorbent material into the designated solid hazardous waste container.[5]
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[5]
-
-
Large Spills:
Regulatory Compliance
The disposal of laboratory chemical waste is governed by strict regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[15] Many academic institutions operate under Subpart K of these regulations, which provides alternative, and sometimes more flexible, requirements for managing hazardous waste in laboratories.[17][18]
Key regulatory principles include:
-
Waste Determination: Trained professionals must determine if a waste is hazardous.[17][18]
-
Prohibition of Drain Disposal: Hazardous chemical waste cannot be disposed of via sewer systems.[7][15]
-
Documentation: All waste generation and disposal must be thoroughly documented.[15]
-
Training: All personnel who generate hazardous waste must receive proper training.[15][16]
Caption: Decision-making process for the disposal of the target compound.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring the responsible management of chemical waste from creation to final disposal.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Retrieved from [Link]
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
- Regulation of Laboratory Waste - American Chemical Society.
- 2-(1-Ethyl-1H-pyrazol-3-yl)acetic acid hydrochloride | 1909313-60-5 - Appchem.
- Safe Methods for Disposing of Glacial Acetic Acid in Laboratory Settings. (2024, November 23).
- Safety Data Sheet - Angene Chemical. (2024, April 07).
- How to Dispose of Acetic Acid - Lab Alley. (2025, February 01).
- 2-(3,5-Diethyl-1H-pyrazol-4-yl)acetic acid - AK Scientific, Inc. Safety Data Sheet.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Acetic acid - SAFETY DATA SHEET. (2009, May 05).
- Safety Data Sheet: Acetic acid - Carl ROTH. (2025, March 31).
- Safety Data Sheet 製品安全データシート. (2012, October 31).
- SAFETY DATA SHEET - Fisher Scientific.
- Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- Safety Data Sheet.
- PRODUCTION, IMPORT, USE, AND DISPOSAL.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 07).
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- 102732-63-8|2-(1H-Pyrazol-3-yl)acetic acid - BLDpharm.
- SAFETY DATA SHEET.
- 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid | C9H8N2O2 | CID 66668597 - PubChem.
- SAFETY DATA SHEET - TCI Chemicals. (2025, June 30).
- SAFETY DATA SHEET - Merck Millipore.
- (2-PYRIDIN-2-YL-1,3-THIAZOL-4-YL)ACETIC ACID - Safety Data Sheet - ChemicalBook. (2026, March 21).
- Heterocyclic Letters Vol. 13| No.3|525-531|May-July|2023.
- safety data sheet - Enamine.
- 2-[6-Ethyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid - NextSDS.
- Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe 3 O 4 ) - RSC Publishing - The Royal Society of Chemistry. (2023, April 03).
- 2-(Pyridin-3-yl)acetic Acid | 501-81-5 - TCI Chemicals.
- [4-(1-Ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid - NextSDS.
- Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 - Chemical Methodologies. (2022, April 06).
- CASRN Chemical Abstracts Service (CAS) Registry Number* ChemName Preferred Chemical Abstracts (CA) Index Name CASRN CASR - EPA.
Sources
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-(Pyridin-3-yl)acetic Acid | 501-81-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Safe Methods for Disposing of Glacial Acetic Acid in Laboratory Settings [ysxlglacialaceticacid.com]
- 10. fishersci.com [fishersci.com]
- 11. (2-PYRIDIN-2-YL-1,3-THIAZOL-4-YL)ACETIC ACID - Safety Data Sheet [chemicalbook.com]
- 12. carlroth.com [carlroth.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. fishersci.com [fishersci.com]
- 15. danielshealth.com [danielshealth.com]
- 16. vumc.org [vumc.org]
- 17. epa.gov [epa.gov]
- 18. acs.org [acs.org]
Personal protective equipment for handling 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
As a Senior Application Scientist, I approach the handling of novel heterocyclic building blocks not merely as a compliance exercise, but as a critical parameter for both experimental integrity and personnel safety.
The compound 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid is a highly functionalized active pharmaceutical ingredient (API) intermediate. Because its exact toxicological profile may not be fully characterized in literature, we must apply predictive chemical logic to establish our safety protocols.
Structurally, this molecule features a lipophilic pyrazole-pyridine core that can facilitate membrane permeability, paired with an acetic acid moiety that acts as a localized irritant. Furthermore, the presence of both a basic pyridine nitrogen and an acidic carboxyl group suggests it forms a crystalline solid prone to generating fine, electrostatically charged dust. Handling this compound requires a self-validating system of engineering controls, precise Personal Protective Equipment (PPE), and strict disposal workflows.
Quantitative Engineering Controls & PPE Matrix
Before handling this compound, the laboratory environment must be validated. Relying on PPE alone is insufficient; PPE is the final line of defense against aerosolization and dermal penetration risks[1].
Table 1: Quantitative Specifications for Handling Controls
| Control Measure | Quantitative Specification | Scientific Rationale (Causality) |
| Fume Hood Face Velocity | 80 – 120 fpm (feet per minute) | Maintains optimal laminar flow to capture aerosolized micro-particulates without creating turbulent eddies that could blow powder back into the operator's breathing zone[2]. |
| Primary Gloves (Nitrile) | ≥ 5 mil (0.12 mm) thickness | Provides mechanical integrity against abrasion from spatulas and >240 min breakthrough time for incidental contact with aqueous buffers. |
| Secondary Gloves (Double) | Required during solvent dissolution | Organic solvents (e.g., DMSO, DMF) rapidly permeate standard nitrile. An outer glove acts as a sacrificial layer, preventing the solvent from carrying the lipophilic API across the dermal barrier. |
| Eye Protection | ANSI Z87.1, Indirect Venting | Protects against airborne particulate ingress and liquid splashes while preventing lens fogging during extended operations[2]. |
Operational Workflow: Step-by-Step Handling Protocol
To ensure trustworthiness, every operational procedure must be a self-validating system. Do not proceed to the next step unless the previous step's validation condition is met.
Step 1: Environmental Validation
-
Action: Check the chemical fume hood monitor.
-
Validation: Verify the continuous face velocity is actively reading between 80 and 120 fpm[2]. Do not open the chemical container if the alarm is sounding or the flow is out of range.
Step 2: PPE Verification
-
Action: Don a fully buttoned lab coat, long pants, closed-toe shoes, ANSI Z87.1 goggles, and 5-mil nitrile gloves[3].
-
Validation: Perform a visual inspection and inflation test of the gloves to ensure zero micro-tears before reaching into the hood.
Step 3: Static Mitigation & Weighing
-
Action: Use an anti-static ionizer bar or grounded anti-static spatulas to transfer the powder.
-
Causality: Fine API powders build up electrostatic charge. Using standard metal or plastic spatulas can cause the powder to violently repel and aerosolize. Grounding the equipment neutralizes this charge, ensuring the powder transfers smoothly into the tared vial.
Step 4: Primary Dissolution
-
Action: If creating a stock solution, add the solvent (e.g., DMSO) directly to the vial inside the fume hood.
-
Validation: Cap the vial tightly, wipe the exterior of the vial with a dry Kimwipe, and visually inspect for any residual powder before removing the vial from the hood.
Fig 1. Self-validating operational workflow for API powder handling.
Spill Response & Decontamination Methodology
A spill of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid requires a targeted chemical response, not just physical removal.
Step 1: Containment (Do Not Sweep)
-
Action: If a powder spill occurs, never use a brush or broom [4].
-
Causality: Dry brushing imparts kinetic energy and static charge, instantly aerosolizing the hazardous powder into the breathing zone[4].
Step 2: Chemical Neutralization
-
Action: Dampen a disposable absorbent pad with a mildly basic aqueous solution (e.g., 1% Sodium Carbonate, Na2CO3 ) or 70% Ethanol. Gently place the pad over the spill to suppress dust, then wipe inward.
-
Causality: The basic solution deprotonates the acetic acid moiety of the compound. This converts the lipophilic acid into a highly water-soluble sodium salt, breaking its adhesion to the benchtop and allowing it to be wiped away cleanly without aerosolization.
Step 3: Surface Validation
-
Action: After the wet wipe, wipe the area with a dry pad.
-
Validation: Visually inspect the dry pad under good lighting. If any white residue is visible, repeat Step 2.
EPA/RCRA-Compliant Waste Disposal Plan
Chemical waste must be tracked meticulously from the point of generation to final disposal[5]. Because this compound is a synthetic chemical hazard, it must not enter the municipal waste or wastewater streams[6].
1. Satellite Accumulation Area (SAA) Routing All waste generated during the handling of this compound must be immediately transferred to a designated Satellite Accumulation Area (SAA)[5]. The SAA must be within the line of sight of the generation point (i.e., inside the same laboratory)[5].
2. Waste Segregation & Labeling
-
Solid Waste: Contaminated gloves, empty vials, and the absorbent pads used for decontamination must be placed in a puncture-proof, shatter-proof solid hazardous waste container[7].
-
Liquid Waste: If the compound was dissolved in DMSO or Methanol, it must be routed to the Non-Halogenated Organic Waste carboy.
-
Compliance: The EPA mandates that every waste container label explicitly state the words "Hazardous Waste," the exact chemical identity (do not use abbreviations), and a hazard warning (e.g., "Irritant / Toxic")[5].
Fig 2. EPA/RCRA-compliant hazardous waste routing and disposal logic.
References
-
Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Hazardous Waste Generator Regulations Compendium Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]
Sources
- 1. osha.oregon.gov [osha.oregon.gov]
- 2. General Guidance on PPE & Hazard Assessments for Lab | Campus Operations [campusoperations.temple.edu]
- 3. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. sc.edu [sc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
